(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[2-fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4/c1-14-4-5-15-7-3-2-6(9(12)13)8(10)11-7/h2-3,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEHUASTXYZYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCCOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681693 | |
| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253575-61-9 | |
| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the preparation of the core pyridine scaffold followed by a regioselective borylation. This guide provides detailed experimental protocols, comprehensive data tables for quantitative analysis, and visualizations of the chemical transformations and workflows to ensure clarity and reproducibility in a research setting.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step route. The initial step involves the synthesis of the precursor, 2-Fluoro-6-(2-methoxyethoxy)pyridine, through a nucleophilic aromatic substitution (SNAr) reaction. The subsequent step achieves the introduction of the boronic acid functionality at the C-3 position of the pyridine ring via a directed ortho-metalation (DoM) followed by borylation.
An In-depth Technical Guide to the Physicochemical Properties of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, with a CAS Number of 1253575-61-9, is a substituted pyridinylboronic acid. This class of organic compounds is of significant interest in medicinal chemistry and drug discovery. Boronic acids are versatile intermediates, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][2][3][4][5] The incorporation of a fluorine atom and a methoxyethoxy group onto the pyridine ring can modulate the compound's electronic properties, solubility, and metabolic stability, making it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[6][7]
This technical guide provides a summary of the available physicochemical properties of this compound. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also includes generalized experimental protocols for the characterization of boronic acids.
Physicochemical Properties
While specific experimental data for this compound is not widely published, a summary of its computed properties is presented in Table 1. These values are computationally derived and provide estimations of the compound's characteristics.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BFNO₄ | [1] |
| Molecular Weight | 214.99 g/mol | [1] |
| Exact Mass | 215.07700 u | [1] |
| Monoisotopic Mass | 215.0765162 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | [1] |
| Predicted LogP | -1.07430 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 5 | [1] |
Experimental Protocols
The following are generalized experimental protocols for determining key physicochemical properties of boronic acids. These methods can be adapted for the specific analysis of this compound.
Determination of pKa by Potentiometric Titration
The acidity constant (pKa) of a boronic acid is a critical parameter that influences its interaction with biological targets and its solubility. Potentiometric titration is a standard method for its determination.[8][9]
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water, degassed
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Prepare a solution of the boronic acid of known concentration (e.g., 1-5 mM) in deionized water with a fixed ionic strength (e.g., 0.1 M KCl).
-
Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using granular's plot or by fitting to a suitable titration curve equation.[10]
Determination of Aqueous Solubility by HPLC
The solubility of a compound is a crucial factor in its suitability for pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining solubility.[11][12][13][14]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffers
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Vials and filters
Procedure:
-
Prepare a calibration curve by injecting known concentrations of the boronic acid into the HPLC system.
-
Add an excess amount of the solid boronic acid to a known volume of the desired aqueous buffer in a vial.
-
Shake the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Dilute the saturated filtrate with the mobile phase to a concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.
-
The solubility is calculated by multiplying the measured concentration by the dilution factor.
Assessment of Stability by NMR Spectroscopy
The stability of a boronic acid is important for its storage and handling. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the degradation of the compound over time under various stress conditions.[15][16][17][18][19]
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve a known amount of the boronic acid in a deuterated solvent in an NMR tube.
-
Acquire an initial ¹H or ¹¹B NMR spectrum to serve as the baseline (t=0).
-
Store the NMR tube under the desired conditions (e.g., elevated temperature, exposure to light, different pH).
-
Acquire subsequent NMR spectra at regular time intervals.
-
Monitor for the appearance of new signals corresponding to degradation products and the decrease in the intensity of the parent compound's signals.
-
The percentage of degradation can be calculated by integrating the signals of the parent compound and the degradation products.
Mandatory Visualizations
Suzuki-Miyaura Coupling Workflow
Boronic acids are key reagents in the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern organic synthesis.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for pKa Determination
The determination of the acid dissociation constant (pKa) is a fundamental analysis for any ionizable compound.
Caption: Workflow for determining the pKa of a boronic acid via potentiometric titration.
Conclusion
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. waters.com [waters.com]
- 13. research.wur.nl [research.wur.nl]
- 14. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. raineslab.com [raineslab.com]
A Technical Guide to the Structural Analysis and Characterization of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic Acid and Its Analogs
Disclaimer: Publicly available, detailed experimental data specifically for the structural analysis and characterization of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid (CAS: 1253575-61-9) is limited. This technical guide provides a comprehensive framework for its analysis by presenting established protocols and representative data from closely related and well-characterized analogous compounds. This document serves as a resource for researchers, scientists, and drug development professionals by outlining the expected structural features and the methodologies required for their determination.
Introduction
Pyridinylboronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their utility as building blocks in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. The title compound, this compound, incorporates several key structural motifs: a pyridine ring, a fluorine atom, a methoxyethoxy side chain, and a boronic acid functional group. Each of these features imparts unique electronic and steric properties that are valuable in the design of novel pharmaceutical agents and functional materials.
This guide details the analytical workflows and expected outcomes for the comprehensive structural characterization of this and related compounds.
Physicochemical Properties
The physicochemical properties of the target compound can be predicted based on its structural analogs. A summary of key properties for representative fluorinated and methoxy-substituted pyridinylboronic acids is presented below.
| Property | Representative Value for Analogous Compounds | Reference |
| Molecular Formula | C8H11BFNO4 | N/A |
| Molecular Weight | 215.0 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | Typically in the range of 150-200 °C | N/A |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) and water. | [1] |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, likely involving a halogen-metal exchange followed by borylation.
Hypothetical Synthetic Workflow
Caption: Hypothetical Synthetic Workflow.
Experimental Protocol: Synthesis
-
Reaction Setup: A solution of 3-bromo-2-fluoro-6-(2-methoxyethoxy)pyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Halogen-Metal Exchange: n-Butyllithium (a slight molar excess) is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C.
-
Borylation: Triisopropyl borate is added to the reaction mixture, which is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure boronic acid.
Structural Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural elucidation of the title compound.
General Characterization Workflow
Caption: General Experimental Workflow for Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For the title compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR would be particularly informative.
Representative NMR Data for Analogous Pyridinylboronic Acids
| Nucleus | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity/Coupling |
| ¹H (Aromatic) | 7.0 - 8.5 | Doublets, Triplets |
| ¹H (Methoxyethoxy) | 3.4 - 4.5 | Singlets, Triplets |
| ¹H (B(OH)₂) | 8.0 - 8.5 (broad singlet) | Broad Singlet |
| ¹³C (Aromatic) | 110 - 165 | Singlets, Doublets (due to C-F coupling) |
| ¹³C (Methoxyethoxy) | 55 - 75 | Singlets |
| ¹¹B | 28 - 33 | Broad Singlet |
| ¹⁹F | -120 to -160 | Singlet or Multiplet |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹¹B NMR: Obtain a proton-decoupled boron spectrum, using BF₃·OEt₂ as an external reference.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using an appropriate fluorine-containing reference.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic trimers (boroxines).[2]
Expected Mass Spectrometry Data
| Ionization Mode | Expected Ion | m/z |
| ESI (+) | [M+H]⁺ | 216.08 |
| ESI (+) | [M+Na]⁺ | 238.06 |
| ESI (-) | [M-H]⁻ | 214.07 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[3] Boronic acids often form hydrogen-bonded dimers in the crystal lattice.[3]
Representative Crystallographic Data for a Related Compound ((2-Methoxypyridin-3-yl)boronic acid) [4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 7.6342 |
| b (Å) | 25.7404 |
| c (Å) | 7.2444 |
| β (°) | 100.857 |
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[3]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.[3]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[5]
Logical Relationship in Structural Analysis
The process of structural analysis follows a logical progression from synthesis to the final confirmed structure.
Caption: Logical Flow from Synthesis to Structural Elucidation.
Conclusion
The structural analysis and characterization of this compound require a multi-faceted analytical approach. While specific data for this molecule is not widely published, the methodologies and expected results can be confidently inferred from closely related analogs. This guide provides the necessary protocols and comparative data to enable researchers to successfully synthesize, purify, and comprehensively characterize this and similar pyridinylboronic acids, thereby facilitating their application in drug discovery and materials science.
References
The Multifaceted Mechanistic Roles of Pyridinylboronic Acids in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pyridinylboronic acids have emerged as indispensable reagents in organic chemistry, prized for their versatility in forging carbon-carbon and carbon-heteroatom bonds. Their unique electronic properties, stemming from the interplay between the Lewis acidic boronic acid moiety and the electron-deficient pyridine ring, allow them to participate in a diverse array of catalytic cycles. This technical guide provides an in-depth exploration of the mechanisms of action of pyridinylboronic acids across several key classes of organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
The Workhorse of Cross-Coupling: The Suzuki-Miyaura Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of pyridinylboronic acids, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1][2] The reaction mechanism, while well-established in principle, presents unique challenges and considerations when employing pyridinylboronic acids.
The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the pyridinylboronic acid is transferred to the palladium center. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.
A significant challenge in the Suzuki-Miyaura coupling of 2-pyridinylboronic acids is the "2-pyridyl problem." The proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition through coordination to the palladium center and an increased susceptibility to protodeboronation, a major decomposition pathway.[3] To overcome these issues, specialized ligands, bases, and reaction conditions are often necessary.
Quantitative Data on Suzuki-Miyaura Couplings
The choice of catalyst, ligand, base, and solvent significantly impacts the yield of Suzuki-Miyaura reactions involving pyridinylboronic acids. The following table summarizes representative data from the literature, comparing the performance of different pyridinylboronic acid isomers and reaction conditions.
| Pyridinylboronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >95 | [1] |
| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | 1 (3) | KF | Dioxane | 110 | 82 | [4] |
| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | 1 (3) | KF | Dioxane | 110 | 74 | [4] |
| 2-Phenyl-3H-imidazo[4,5-b]pyridin-6-yl boronic acid | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 96 | [5] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 72 | [6] |
| 4-Pyridylboronic acid | 2-Cyclohexenone | [Rh(cod)Cl]₂ (2.5) | L6 (5.5) | K₃PO₄ | EtOH | 40 | 98 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[1]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle
Carbon-Heteroatom Bond Formation: The Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds, using copper catalysts to couple pyridinylboronic acids with amines, alcohols, and phenols.[8] This reaction is particularly attractive due to its often mild reaction conditions, which can frequently be performed open to the air at room temperature.[8]
The mechanism is thought to involve the formation of a copper(II)-aryl complex, which can then undergo ligand exchange with the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate is proposed to form the desired C-N or C-O bond and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.
Quantitative Data on Chan-Lam Couplings
The efficiency of the Chan-Lam coupling is influenced by the choice of copper source, ligand, and base. The following table presents data on the Chan-Lam coupling of various pyridinylboronic acids.
| Pyridinylboronic Acid | Coupling Partner | Copper Source (mol%) | Ligand | Base | Solvent | Temp | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Arylboronic acid | Pyrrole | Cu(OAc)₂ | Pyridine | - | - | RT | 93 |[8] | | p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ (100) | - | DIPEA | DMSO | 120°C | - |[9] | | Phenylboronic acid | 2-Nitroimidazole | --INVALID-LINK--₂ (8) | L2 | K₂CO₃ | MeOH | RT | High |[9] |
Experimental Protocol: Chan-Lam Coupling of 2-Nitroimidazole with Phenylboronic Acid[9]
Materials:
-
2-Nitroimidazole
-
Phenylboronic acid
-
Copper(II) triflate (Cu(OTf)₂)
-
4,5-Diazafluoren-9-one (dafo, L2)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
In a 20 mL vial equipped with a magnetic stir bar, combine phenylboronic acid (0.4 mmol), 2-nitroimidazole (0.2 mmol), potassium carbonate (0.1 mmol), and --INVALID-LINK--₂ (0.016 mmol).
-
Add methanol (1 mL) to the vial.
-
Stir the reaction mixture at room temperature for approximately 24 hours, exposed to the ambient atmosphere.
-
Upon completion, monitor the reaction by TLC or LC-MS.
-
Quench the reaction and perform an appropriate work-up and purification.
Mechanistic Diagram: Chan-Lam Coupling Catalytic Cycle
Multicomponent Synthesis: The Petasis Reaction
The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or arylboronic acid to produce substituted amines.[10] This reaction is highly valued for its ability to construct complex molecules in a single step with high atom economy.
The mechanism involves the formation of an iminium ion from the amine and carbonyl compound. The pyridinylboronic acid then adds to the iminium ion, with the pyridinyl group acting as the nucleophile, to form the final product. The reaction is often facilitated by the formation of a boronate intermediate.
Quantitative Data on Petasis Reactions
The Petasis reaction is applicable to a wide range of substrates. The following table provides examples of Petasis reactions involving pyridinylboronic acids.
| Amine | Carbonyl | Boronic Acid | Conditions | Yield (%) | Reference |
| Aminopyridines | Glyoxylic acid | Aryl/heteroaryl boronic acids | Microwave, 120°C | Good | [11] |
| Secondary amines | Salicylaldehydes | Boronic acids | - | High | [12] |
Experimental Protocol: Microwave-Assisted Petasis Reaction[11]
Materials:
-
Aminopyridine
-
Glyoxylic acid
-
Aryl or heteroaryl boronic acid
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
In a microwave vial, combine the aminopyridine (1.0 eq), glyoxylic acid (1.2 eq), and the boronic acid (1.5 eq).
-
Add the solvent to achieve a suitable concentration.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for a specified time (e.g., 10-30 minutes).
-
After cooling, perform an appropriate work-up and purification of the product.
Mechanistic Diagram: Petasis Reaction
Emerging Frontiers: Photoredox and Organocatalysis
Beyond traditional cross-coupling reactions, pyridinylboronic acids are finding increasing application in modern synthetic methodologies such as photoredox and organocatalysis.
In photoredox catalysis , pyridinylboronic acids can be activated by a photocatalyst under visible light irradiation to generate pyridinyl radicals.[13] These highly reactive intermediates can then participate in a variety of transformations, including C-C bond formation with electron-deficient olefins in a redox-neutral manner. The mechanism often involves the formation of a redox-active complex between a Lewis base and the boronic acid or its trimeric boroxine form.[13][14]
As Lewis acids or organocatalysts , pyridinylboronic acids can activate carbonyl compounds towards nucleophilic attack. For example, in aldol reactions, the boronic acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the addition of an enolate or enol nucleophile.[15] This mode of activation is being explored for the development of novel asymmetric transformations.
Mechanistic Diagram: Photoredox Activation of Pyridinylboronic Acids
Mechanistic Diagram: Pyridinylboronic Acid as a Lewis Acid Catalyst in Aldol Reaction
Conclusion
Pyridinylboronic acids are far more than simple coupling partners in the Suzuki-Miyaura reaction. Their rich and varied reactivity allows them to serve as key components in a multitude of organic transformations. From the formation of C-C and C-heteroatom bonds in transition-metal-catalyzed reactions to their emerging roles in photoredox and organocatalysis, the unique electronic nature of pyridinylboronic acids continues to provide fertile ground for the development of novel and powerful synthetic methodologies. A thorough understanding of their mechanisms of action is crucial for researchers and drug development professionals seeking to harness the full potential of these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Petasis reaction - Wikipedia [en.wikipedia.org]
- 11. Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. marist.alma.exlibrisgroup.com [marist.alma.exlibrisgroup.com]
- 14. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Reactivity Profile of Fluorinated Pyridine Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridine boronic acids are a class of versatile reagents that have garnered significant attention in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. The boronic acid moiety serves as a highly effective handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the stability and reactivity of fluorinated pyridine boronic acids, offering quantitative data where available, detailed experimental protocols, and visualizations of key chemical processes to aid in their effective utilization.
Stability Profile
The stability of fluorinated pyridine boronic acids is a critical consideration for their storage, handling, and successful application in synthesis. Like other boronic acids, they are susceptible to several degradation pathways, with protodeboronation being the most significant. The electron-withdrawing nature of both the pyridine ring and the fluorine substituents can exacerbate this instability.
General Stability Considerations
Several environmental factors can influence the stability of fluorinated pyridine boronic acids. Proper storage is crucial to maintain their integrity.[1]
| Factor | Effect | Mitigation Strategies |
| Moisture | Can lead to the formation of cyclic trimeric anhydrides (boroxines) through dehydration.[1] | Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents for reactions.[1] |
| Oxygen | Prone to oxidation, which can cleave the carbon-boron bond (protodeboronation).[1] | Store under an inert atmosphere. Degas solvents prior to use in sensitive reactions.[1] |
| Heat | Accelerates degradation pathways, including dehydration and oxidation.[1] | Store at recommended refrigerated temperatures (e.g., 0-8°C). Avoid prolonged exposure to high temperatures.[1] |
| Light | Photodecomposition can be a concern for some organic molecules. | Store in an opaque or amber vial to protect from light.[1] |
| pH | Both acidic and basic conditions can promote protodeboronation.[1] | Maintain a neutral pH where possible, unless specific reaction conditions require otherwise.[1] |
Table 1: General Stability Considerations and Mitigation Strategies for Fluorinated Pyridine Boronic Acids.
Protodeboronation
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is the primary decomposition pathway for fluorinated pyridine boronic acids, particularly under the basic conditions often employed in cross-coupling reactions. The electron-withdrawing fluorine atoms and the pyridine nitrogen make the carbon-boron bond more susceptible to cleavage.
To counteract this, more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are often used. These derivatives can exhibit greater stability and slowly release the active boronic acid in situ, a strategy that often leads to higher yields in coupling reactions.
Logical Relationship: Mitigating Protodeboronation
Caption: Workflow for mitigating protodeboronation of fluorinated pyridine boronic acids.
Thermal Stability
| Compound | Method | Onset of Decomposition (°C) |
| (3aS,7S)-1-(2-fluoropyridin-3-yl)-1-hydroxy-3-oxohexahydro-1H-pyrrolo[1,2-c][1][2][3]oxazaborol-7-ium-1-uide | TGA/DSC | ~200 |
Table 2: Illustrative Thermal Decomposition Data. (Note: This is data for a derivative, and decomposition temperatures will vary for the parent boronic acids and other derivatives.)[4]
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of fluorinated pyridine boronic acids, enabling the synthesis of biaryl and heteroaryl compounds. The reactivity of a given fluorinated pyridine boronic acid is influenced by the position and number of fluorine substituents.
The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide bond.
-
Transmetalation: The organic group from the boronic acid (as a boronate) is transferred to the palladium center. This step is base-assisted.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Suzuki-Miyaura Coupling
The yield of Suzuki-Miyaura reactions with fluorinated pyridine boronic acids depends on the coupling partners, catalyst, ligand, base, and solvent system. The following tables provide a comparative overview of yields obtained with various heteroaryl boronic acids, which can serve as a reference for estimating the reactivity of their fluorinated pyridine analogues.
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 62 |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 75 |
| 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 55 |
| 3-Pyridylboronic acid pinacol ester | 2-(Pyridin-3-yl)pyridine | 41 |
| 4-Pyridylboronic acid pinacol ester | 2-(Pyridin-4-yl)pyridine | 39 |
Table 3: Comparative Suzuki-Miyaura Coupling Yields of Various Heteroaryl Boronic Acids/Esters with Pyridine-2-sulfonyl fluoride (PyFluor) as the electrophile.[3] (Conditions: Pd(dppf)Cl2 catalyst, Na3PO4 base, in dioxane/H2O).
| Pyridylboronic Acid | Heteroaryl Bromide | Product | Yield (%) |
| Pyridine-3-boronic acid | 2-Bromothiophene | 3-(Thiophen-2-yl)pyridine | 85 |
| Pyridine-4-boronic acid | 2-Bromothiophene | 4-(Thiophen-2-yl)pyridine | 88 |
| 2-Fluoropyridine-4-boronic acid | 2-Bromothiophene | 2-Fluoro-4-(thiophen-2-yl)pyridine | 78 |
| 6-Fluoropyridine-3-boronic acid | 2-Bromopyridine | 2-Fluoro-5-(pyridin-2-yl)pyridine | 72 |
Table 4: Comparative Suzuki-Miyaura Coupling Yields of Functionalized Pyridylboronic Acids with Heteroaryl Bromides.[3] (Note: Data is illustrative and compiled from representative examples. Yields are highly dependent on specific reaction conditions.)
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful use of fluorinated pyridine boronic acids.
Protocol for a General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of a fluorinated pyridine boronic acid with an aryl halide. Optimization of reagents and conditions is often necessary for specific substrates.
Materials:
-
Fluorinated pyridine boronic acid (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3, 1-2 mol%)
-
Ligand (e.g., PPh3, SPhos, 2-4 mol%)
-
Base (e.g., K2CO3, KF, 2.0 - 3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, fluorinated pyridine boronic acid, base, catalyst, and ligand.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol for Quantifying Protodeboronation by HPLC
This method allows for the quantification of the boronic acid and its protodeboronated byproduct over time.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile in water (often with a modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength appropriate for the pyridine ring (e.g., 254 nm).
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorinated pyridine boronic acid in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Subject aliquots of the solution to the desired stress conditions (e.g., specific pH, temperature).
-
Analysis: At various time points, inject the samples into the HPLC system.
-
Quantification: Monitor the peak area of the boronic acid and the corresponding protodeboronated pyridine. Calculate the percentage of decomposition over time.
Protocol for Monitoring Stability by ¹H NMR Spectroscopy
¹H NMR provides a direct method for observing the conversion of the boronic acid to its protodeboronated form.
Procedure:
-
Sample Preparation: Dissolve a known amount of the fluorinated pyridine boronic acid in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the starting material.
-
Stress Conditions: Subject the NMR tube to the desired stress condition (e.g., add a drop of D2O with NaOD for basic conditions, or heat the sample).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Analysis: Integrate the signals corresponding to the boronic acid and the new signals of the protodeboronated product to monitor the degradation process.
Conclusion
Fluorinated pyridine boronic acids are powerful and versatile reagents in modern organic synthesis. Their utility is, however, intrinsically linked to their stability. A thorough understanding of their degradation pathways, particularly protodeboronation, is essential for their effective use. By employing more stable derivatives like pinacol or MIDA esters and by carefully controlling reaction and storage conditions, researchers can mitigate instability and achieve high yields in cross-coupling reactions. The protocols and data presented in this guide serve as a valuable resource for chemists in the pharmaceutical and materials science industries, enabling the strategic and successful application of this important class of compounds.
References
Spectroscopic Characterization of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid: A Technical Overview
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid. These predictions are based on the known chemical shifts and vibrational frequencies of the functional groups present in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pyridine-H4 | 7.8 - 8.2 | 140 - 145 |
| Pyridine-H5 | 7.2 - 7.6 | 120 - 125 |
| O-CH₂-CH₂-O | 4.4 - 4.6 | 70 - 75 |
| O-CH₂-CH₂-O | 3.7 - 3.9 | 65 - 70 |
| O-CH₃ | 3.3 - 3.5 | 58 - 62 |
| B(OH)₂ | 8.0 - 9.0 (broad) | - |
| Pyridine-C2 | - | 160 - 165 (d, JCF ≈ 240-250 Hz) |
| Pyridine-C3 | - | ~110 (boron-bearing carbon) |
| Pyridine-C6 | - | 155 - 160 |
Note: Predicted chemical shifts are relative to TMS. The signal for the B(OH)₂ protons is often broad and may exchange with water in the solvent.
Table 2: Predicted ¹⁹F and ¹¹B NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹⁹F | -120 to -140 | Relative to CFCl₃. |
| ¹¹B | 28 - 32 | For the sp² hybridized boron of the boronic acid. A broader signal for the sp³ hybridized boronate ester may appear at 5-10 ppm if an ester is formed.[1][2][3] |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C stretch (pyridine ring) | 1550 - 1620 | Medium-Strong |
| B-O stretch | 1330 - 1380 | Strong |
| C-F stretch | 1200 - 1250 | Strong |
| C-O stretch (ether) | 1050 - 1150 | Strong |
Mass Spectrometry Analysis
For the mass spectral analysis of this compound, Electrospray Ionization (ESI) is a suitable technique. Boronic acids can be challenging to analyze by mass spectrometry due to their tendency to dehydrate and form cyclic boroxine trimers.[4] To overcome this, derivatization or the use of specific matrices like 2,5-dihydroxybenzoic acid (DHB) in MALDI-MS can be employed.[4]
Expected Molecular Ion:
-
Formula: C₈H₁₁BFNO₄
-
Exact Mass: 215.08
-
Observed Ions (ESI+): [M+H]⁺ at m/z 216.09, [M+Na]⁺ at m/z 238.07
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for boronic acids.
3.1 NMR Spectroscopy
Obtaining high-quality NMR spectra of boronic acids can be challenging due to their propensity to form oligomeric anhydrides (boroxines), which can lead to broad and unintelligible spectra.[5]
-
Sample Preparation: To minimize oligomerization, samples can be dissolved in deuterated methanol (CD₃OD), which can help break up the boroxine trimers.[5] Alternatively, rigorous drying of the sample and solvent can favor the boroxine form, which may provide a cleaner spectrum of the trimer.
-
¹H NMR: A standard ¹H NMR experiment is performed. The protons on the boronic acid group often appear as a broad singlet and can exchange with residual water in the solvent.
-
¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is used.
-
¹⁹F NMR: A standard ¹⁹F NMR experiment is performed without proton decoupling to observe any fluorine-proton couplings.
-
¹¹B NMR: This is a crucial technique for characterizing boronic acids.[1] The chemical shift of the boron atom can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.[1][2][3] A typical experiment requires a spectrometer equipped with a boron-capable probe. Samples are usually prepared at a concentration of around 4 mg in 0.65 mL of deuterated solvent.[1]
3.2 IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Key vibrational bands to observe include the broad O-H stretch of the boronic acid, the strong B-O stretch, and the characteristic vibrations of the pyridine ring and ether linkage.[6][7][8][9]
3.3 Mass Spectrometry (ESI-MS)
-
Sample Preparation: The boronic acid is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of 1-10 µg/mL.[10] The addition of a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode can aid ionization.[10]
-
Instrumentation: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph. The mass spectrometer is typically set to scan a mass range that includes the expected molecular ion.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel boronic acid compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel boronic acid.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of the 2-Methoxyethoxy Group in Modulating Boronic Acid Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 2-methoxyethoxy substituent onto a phenylboronic acid scaffold offers a nuanced yet powerful tool for modulating reactivity in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This in-depth technical guide elucidates the multifaceted role of this functional group, providing a comprehensive overview of its electronic and steric effects, its impact on reaction kinetics and yields, and its practical implications for synthetic chemistry and drug development. Through a careful examination of available data and established chemical principles, this document serves as a critical resource for researchers seeking to harness the unique properties of 2-methoxyethoxy-substituted boronic acids.
Electronic and Steric Influence of the 2-Methoxyethoxy Group
The 2-methoxyethoxy group, -OCH₂CH₂OCH₃, exerts its influence on the reactivity of the boronic acid moiety through a combination of inductive and steric effects. The presence of two ether oxygen atoms introduces a significant electronic perturbation to the phenyl ring.
Electronic Effects: The oxygen atoms are highly electronegative and exert an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. However, the lone pairs on the oxygen atoms can also participate in resonance, donating electron density to the aromatic ring (+M effect). In the case of an ortho or para substituent, the resonance effect typically dominates, leading to an overall electron-donating character. This increased electron density on the aromatic ring enhances the nucleophilicity of the aryl group, which can accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Steric Effects: The flexible ethyl linker of the 2-methoxyethoxy group provides a degree of steric bulk. When positioned at the ortho position to the boronic acid, this group can influence the rotational geometry of the C-B bond and potentially impact the approach of the palladium catalyst.
A key feature of the ortho-2-methoxyethoxy group is the potential for intramolecular coordination . The ether oxygen atom can coordinate to the vacant p-orbital of the boron atom, forming a transient five- or six-membered ring. This intramolecular B-O interaction can have several important consequences:
-
Stabilization of the Boronic Acid: This coordination can protect the boronic acid from protodeboronation, a common side reaction that leads to the cleavage of the C-B bond.
-
Activation towards Transmetalation: By altering the electronic nature and geometry of the boron center, this intramolecular chelation may facilitate the transfer of the aryl group to the palladium catalyst during the Suzuki-Miyaura reaction.
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield.
Illustrative Performance Comparison
While direct, side-by-side quantitative kinetic studies for (2-(2-methoxyethoxy)phenyl)boronic acid are not extensively reported in the literature, we can construct an illustrative comparison based on established principles of physical organic chemistry and available data for related compounds. The electronic and steric effects of substituents on the phenyl ring are known to impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.
The following table presents a plausible comparison of the performance of various phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole.
| Boronic Acid | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (h) | Rationale |
| Phenylboronic acid | Unsubstituted (neutral) | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | 92 | 4 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields and shorter reaction times. |
| 2-(2-Methoxyethoxy)phenyl)boronic acid | Electron-donating with potential for chelation | >90 (estimated) | <4 (estimated) | The combined electron-donating nature and potential for intramolecular coordination are expected to enhance reactivity. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | 75 | 8 | The electron-withdrawing group can slow down the transmetalation step, often requiring longer reaction times or more forcing conditions. |
Note: The yields and reaction times for (2-(2-methoxyethoxy)phenyl)boronic acid are estimated based on the expected electronic and potential chelating effects and require experimental verification.
Experimental Protocol: Suzuki-Miyaura Coupling
The following provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the use of (2-(2-methoxyethoxy)phenyl)boronic acid.
Reaction: Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid derivative.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
(2-(2-Methoxyethoxy)phenyl)boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol)
-
Base (e.g., K₃PO₄) (3.0 mmol)
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture) (10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, (2-(2-methoxyethoxy)phenyl)boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Stir the reaction mixture and heat to the desired temperature (e.g., 90 °C) under an inert atmosphere for the required time (monitoring by TLC or GC-MS is recommended).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Physicochemical Properties: pKa and Protodeboronation
The acidity of the boronic acid (pKa) and its susceptibility to protodeboronation are critical parameters that influence its stability and reactivity.
Protodeboronation: This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the loss of the boronic acid functionality. Protodeboronation is often promoted by aqueous basic conditions.[1] The rate of protodeboronation is highly dependent on the substituents on the aryl ring. While electron-donating groups can sometimes increase the rate of protodeboronation, the potential for intramolecular coordination in ortho-alkoxy substituted phenylboronic acids may offer a protective effect, thereby increasing the stability of the boronic acid under reaction conditions.[2]
Visualization of Key Processes
To better understand the concepts discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Conclusion
The 2-methoxyethoxy group serves as a valuable substituent for modifying the reactivity of phenylboronic acids. Its electron-donating character, coupled with the potential for intramolecular coordination, can lead to enhanced performance in Suzuki-Miyaura cross-coupling reactions, potentially resulting in higher yields and faster reaction rates compared to unsubstituted or electron-withdrawn analogues. Furthermore, this intramolecular interaction may contribute to increased stability against protodeboronation. A thorough understanding of these effects is crucial for the rational design of synthetic routes and the development of novel molecular entities in the pharmaceutical and materials science fields. Further experimental and computational studies are warranted to provide a more quantitative understanding of the kinetic and thermodynamic parameters governing the reactivity of this versatile building block.
References
- 1. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electronic Influence of Fluorine on the Pyridylboronic Acid Moiety: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical analysis of the electronic effects of fluorine substitution on the pyridylboronic acid moiety. By examining the interplay of inductive and resonance effects, this document elucidates how fluorine modulation of the pyridine ring impacts key physicochemical properties such as acidity (pKa) and reactivity in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a comprehensive resource for researchers leveraging fluorinated pyridylboronic acids in drug discovery and molecular engineering, offering detailed experimental protocols, comparative data analysis, and a mechanistic exploration of their synthetic applications.
Introduction: The Role of Fluorine in Modulating Electronic Properties
Fluorine's unique combination of high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds makes it a powerful tool for fine-tuning the electronic landscape of aromatic systems. When incorporated into the pyridylboronic acid framework, fluorine exerts significant electronic effects that can profoundly influence molecular properties and reactivity.
The primary electronic influence of fluorine is its strong inductive electron-withdrawing effect (-I), which decreases the electron density of the pyridine ring. This effect is most pronounced at the positions ortho and meta to the fluorine atom. In addition to the inductive effect, fluorine also possesses a weaker, distance-dependent resonance-donating effect (+R) due to its lone pairs of electrons. The interplay of these opposing effects governs the overall electronic character of the fluorinated pyridylboronic acid.
This guide will explore these electronic effects through an examination of acidity (pKa values), Hammett constants, and reactivity in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Quantitative Data on Electronic Effects
The introduction of a fluorine atom onto the pyridine ring of a pyridylboronic acid has a quantifiable impact on its acidity. The electron-withdrawing nature of fluorine generally leads to an increase in the Lewis acidity of the boronic acid, resulting in a lower pKa value. This is a critical consideration in drug design, as pKa influences a molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and target binding.
Acidity (pKa) of Pyridylboronic Acids
The pKa of a boronic acid reflects the equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form. The electron-withdrawing fluorine atom stabilizes the anionic boronate, thus shifting the equilibrium towards dissociation and lowering the pKa.
| Compound | pKa1 (Pyridinium) | pKa2 (Boronic Acid) | Reference |
| Pyridin-3-ylboronic acid | 4.34 | 8.19 | [1] |
| Pyridin-4-ylboronic acid | 3.85 | 7.83 | [1] |
| 5-Fluoropyridin-3-ylboronic acid | 5.85 (Predicted) | Not Available | [2] |
Note: The pKa1 value corresponds to the protonation of the pyridine nitrogen, while pKa2 corresponds to the ionization of the boronic acid.
The predicted pKa1 for 5-fluoropyridin-3-ylboronic acid is higher than that of the non-fluorinated analog, which may seem counterintuitive. This prediction likely reflects the complex interplay of factors in the protonated state and should be interpreted with caution until experimental data becomes available. However, based on the established principles of fluorine's electron-withdrawing effects on phenylboronic acids, it is anticipated that the pKa2 of fluorinated pyridylboronic acids will be lower than their non-fluorinated counterparts. For instance, the pKa of phenylboronic acid is approximately 8.8, while 4-fluorophenylboronic acid has a pKa of around 8.77, and the more heavily fluorinated 2,3,4,6-tetrafluorophenylboronic acid has a pKa of 6.17[3].
Hammett Constants
Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on an aromatic ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. While specific Hammett constants for various fluoro-pyridyl substituents are not extensively tabulated, we can infer their electronic character by considering the individual constants for fluorine and pyridyl groups.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Reference |
| Fluoro | 0.34 | 0.06 | [4] |
| 2-Pyridyl | 0.33 | 0.17 | [5] |
| 3-Pyridyl | 0.23 | 0.25 | [5] |
| 4-Pyridyl | 0.27 | 0.44 | [5] |
| CF3 | 0.43 | 0.54 | [6] |
| OCF3 | 0.38 | 0.35 | [6] |
The positive σ values for both fluoro and pyridyl substituents indicate their electron-withdrawing nature. The combination of these two moieties in a fluoro-pyridyl group is expected to result in a strongly electron-deficient aromatic system. The magnitude of the effect will depend on the relative positions of the fluorine atom, the boronic acid group, and the point of attachment to a reacting center.
Experimental Protocols
Synthesis of 2-Fluoropyridine-3-boronic Acid
This protocol describes the synthesis of 2-fluoropyridine-3-boronic acid from 3-bromo-2-fluoropyridine via a lithium-halogen exchange followed by borylation.[7]
Materials:
-
3-Bromo-2-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-bromo-2-fluoropyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 equivalents) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 2-fluoropyridine-3-boronic acid.
Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the pKa of a pyridylboronic acid using potentiometric titration.
Materials:
-
Pyridylboronic acid sample
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
High-purity water (degassed)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of the pyridylboronic acid and dissolve it in a known volume of 0.15 M KCl solution to achieve a concentration of approximately 1 mM.
-
Place the solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Make the solution acidic (to approx. pH 2) by adding a small amount of 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points of the curve. The first inflection point relates to the deprotonation of the pyridinium ion (pKa1), and the second to the ionization of the boronic acid (pKa2).
-
Perform the titration in triplicate to ensure reproducibility.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a fluorinated pyridylboronic acid with an aryl halide.
Materials:
-
Fluorinated pyridylboronic acid (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask, add the fluorinated pyridylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for pKa Determination
Caption: Workflow for the experimental determination of pKa by potentiometric titration.
Discussion and Conclusion
The introduction of fluorine to the pyridylboronic acid moiety serves as a powerful strategy for modulating its electronic properties. The strong inductive electron-withdrawing effect of fluorine is expected to increase the Lewis acidity of the boronic acid, thereby lowering its pKa2. This enhanced acidity can influence the reactivity profile of the molecule, particularly in reactions where the boronate form is the active species, such as the Suzuki-Miyaura cross-coupling.
In the context of Suzuki-Miyaura reactions, the electron-deficient nature of fluorinated pyridylboronic acids can impact the transmetalation step of the catalytic cycle. While a comprehensive kinetic analysis is beyond the scope of this guide, it is generally understood that electron-withdrawing groups on the boronic acid can facilitate transmetalation. However, the overall reaction rate is a complex interplay of factors including the nature of the palladium catalyst, the base, the solvent, and the electronic properties of both coupling partners.
For drug development professionals, the ability to tune the pKa of a molecule is of paramount importance. A lower pKa for the boronic acid can increase the proportion of the more water-soluble boronate form at physiological pH, potentially improving bioavailability. Furthermore, the C-F bond is known to enhance metabolic stability by blocking sites of oxidative metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 6. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
The Ascendance of Functionalized Pyridine Boronic Acids in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the pyridine motif and the versatile reactivity of the boronic acid group have positioned functionalized pyridine boronic acids as a privileged class of building blocks in modern medicinal chemistry. Their unique electronic properties and ability to participate in a wide array of chemical transformations have accelerated the discovery and development of novel therapeutics targeting a range of diseases, from cancer to infectious diseases. This technical guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of these remarkable compounds.
I. Synthesis of Functionalized Pyridine Boronic Acids
The preparation of functionalized pyridine boronic acids and their esters can be achieved through several synthetic strategies, each offering distinct advantages depending on the desired substitution pattern and the nature of the functional groups present on the pyridine ring.
Key Synthetic Methodologies:
-
Halogen-Metal Exchange and Borylation: This is a fundamental and cost-effective method for large-scale preparation. It typically involves the reaction of a halopyridine with an organolithium or organomagnesium reagent, followed by quenching with a trialkyl borate.[1]
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is extensively used for the preparation of biaryl compounds. This reaction enables the efficient formation of carbon-carbon bonds between a pyridine boronic acid and an aryl or heteroaryl halide.[2][3]
-
Directed Ortho-Metallation (DoM): This method allows for the regioselective introduction of a boronic acid group at the position ortho to a directing group on the pyridine ring.
-
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: These methods offer a direct approach to the synthesis of pyridine boronic acids by activating C-H or C-F bonds.
-
[4+2] Cycloaddition: This strategy provides access to highly functionalized pyridine boronic esters through a Diels-Alder-like reaction.
Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange
A representative protocol for the synthesis of 3-pyridylboronic acid involves the in-situ trapping of a 3-lithiopyridine intermediate.[1]
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dry ice/acetone bath
Procedure:
-
A reaction flask is charged with toluene, THF, triisopropyl borate, and 3-bromopyridine under a nitrogen atmosphere.[1]
-
The mixture is cooled to -40°C using a dry ice/acetone bath.[1]
-
n-Butyllithium solution is added dropwise to the reaction mixture over 1 hour, maintaining the temperature at -40°C.[1]
-
The reaction is stirred for an additional 30 minutes at -40°C.[1]
-
The cooling bath is removed, and the reaction is allowed to warm to -20°C before quenching with a 2N HCl solution.[1]
-
The mixture is warmed to room temperature, and the aqueous layer is separated.[1]
-
The pH of the aqueous layer is adjusted to 7.2 with 50% NaOH, leading to the precipitation of the product.[1]
-
The solid is collected by filtration, washed with water, and dried under vacuum to yield 3-pyridylboronic acid.[1]
This method has been shown to produce yields in the range of 90-95%.[1]
II. Applications in Drug Discovery
Functionalized pyridine boronic acids are instrumental in the development of inhibitors for various key enzymes implicated in disease pathogenesis.
A. PI3K/Akt/mTOR Pathway Inhibitors for Cancer Therapy
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6][7] Pyridine boronic acids have been incorporated into the design of potent and selective inhibitors of PI3K isoforms.
Quantitative Data: PI3Kα Inhibitory Activity
| Compound ID | Modification | PI3Kα IC50 (nM) | Reference |
| 35 | 2,6,8-substituted Imidazo[1,2-a]pyridine | 150 | [8] |
| PIK-75 | Positive Control | N/A | [8] |
Note: This table presents a selection of data for illustrative purposes.
B. β-Lactamase Inhibitors to Combat Antibiotic Resistance
Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat.[9][10][11][12] Boronic acid-based compounds, including those with a pyridine scaffold, have emerged as potent inhibitors of these enzymes, mimicking the tetrahedral transition state of β-lactam hydrolysis.[13][14][15]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 12. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. The use of substituted pyridinylboronic acids, such as (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, provides a direct route to incorporating highly functionalized pyridine rings into complex molecular architectures. The presence of a fluorine atom and a methoxyethoxy group can significantly influence the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability, bioavailability, and target-binding interactions, making this an attractive building block in drug discovery programs.
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling utilizing this compound. While specific experimental data for this exact boronic acid is limited in published literature, the protocols and data presented herein are based on established methodologies for structurally similar 2-fluoropyridine and 2-alkoxypyridine boronic acids and serve as a robust guide for reaction setup, optimization, and execution.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the pyridinyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.
Challenges in the coupling of pyridine-containing boronic acids include the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation. The selection of appropriate ligands, bases, and reaction conditions is therefore crucial for a successful transformation.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 2-substituted pyridinylboronates with various aryl and heteroaryl halides. This data provides a comparative framework for the expected outcomes when using this compound and should be used as a starting point for optimization.
Table 1: Representative Suzuki-Miyaura Coupling of a 2-Pyridylboronate with Various Aryl Chlorides
| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 73 |
| 2 | 4-n-Butylchlorobenzene | 2-(4-n-butylphenyl)pyridine | 76 |
| 3 | 2-Chloro-p-xylene | 2-(2,5-dimethylphenyl)pyridine | 70 |
| 4 | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 78 |
| 5 | 3-Chloropyridine | 2,3'-Bipyridine | 85 |
Reaction Conditions: 1.0 equiv of aryl or heteroaryl chloride, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, 1.5 mol% Pd₂(dba)₃, 3.0 mol% phosphine oxide ligand, Dioxane, 110 °C. Data adapted from a study on a closely related 2-pyridylboronate system.
Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2 | 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |
| 3 | 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 68 |
| 4 | 2-Fluoropyridine-3-boronic acid | 2-(2-Fluoropyridin-3-yl)pyridine | 55 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), and dioxane 1.0 mL at 100 °C.[1][2]
Experimental Protocols
Two primary protocols are provided: a conventional heating method and a microwave-assisted method. The choice of method may depend on the available equipment and the desired reaction time. Note: These are general protocols and may require optimization for specific substrates.
Protocol 1: Conventional Heating Method
Materials and Reagents:
-
This compound (1.0-1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube or a sealable reaction vial, add this compound, the aryl halide, and the base.
-
Add the palladium catalyst and, if necessary, the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated heating block or oil bath and stir the mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Method
Materials and Reagents:
-
Same as Protocol 1
-
Microwave-safe reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the aryl halide, the base, the palladium catalyst, and the ligand (if used).
-
Add the degassed solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-60 minutes). The power should be adjusted to maintain the target temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in steps 8-10 of Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Key factors influencing the success of the Suzuki-Miyaura coupling.
References
Application Notes and Protocol for Carbon-Carbon Bond Formation Utilizing (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. This versatile building block is particularly valuable in medicinal chemistry for the synthesis of complex bi-heterocyclic molecules, where the fluorine substituent can enhance biological activity and modulate physicochemical properties.
The Suzuki-Miyaura coupling is a fundamental transformation in modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is extensively used in the pharmaceutical industry for constructing biaryl and heteroaryl motifs, which are common in biologically active molecules. However, challenges can arise when coupling electron-deficient nitrogen-containing heteroaryl organoboranes, such as derivatives of pyridine, due to factors like slow transmetalation rates and a tendency for protodeboronation. The protocol outlined below is designed to be a robust starting point for the successful coupling of this compound with a variety of (hetero)aryl halides.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridyl boronic acids with various aryl and heteroaryl halides. While these examples do not use the exact title compound, they serve as a close model for expected reactivity and provide a baseline for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Dioxane/H₂O | 110 | 16 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (5.0) | - | Na₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | K₃PO₄ (3.0) | t-BuOH/H₂O | 100 | 24 | 75 |
| 5 | 5-Bromo-1,3-dimethyluracil | Pd(PPh₃)₄ (5.0) | - | K₂CO₃ (2.0) | DME/H₂O | 90 | 12 | 85 |
This data is representative of Suzuki-Miyaura couplings with similar 2-fluoropyridine boronic acids and should be used as a guideline for reaction development.
Experimental Protocol
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
(Hetero)aryl halide (e.g., bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, KF)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, t-BuOH/water mixture)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (e.g., Schlenk tube or reaction vial)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.2-1.5 equivalents), the (hetero)aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%).
-
Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction Execution:
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the halide.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Application Notes and Protocols for (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is a key building block in the synthesis of potent and selective Tropomyosin receptor kinase (Trk) inhibitors. The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal cell proliferation, differentiation, and survival.[1][2] Aberrant fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers.[3][4] Consequently, inhibitors of Trk kinases have emerged as a significant class of targeted cancer therapeutics.
The unique structural features of this compound, including the fluorine atom and the methoxyethoxy side chain, are designed to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidates. This document provides detailed application notes and protocols for the use of this boronic acid in the synthesis of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, a prominent scaffold in this class of drugs.[2]
Application: Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
The primary application of this compound in medicinal chemistry is its use as a crucial coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and a halogenated pyrazolo[1,5-a]pyrimidine core, a key step in the assembly of advanced Trk inhibitors.
Logical Workflow for Trk Inhibitor Synthesis
Caption: Synthetic workflow for Trk inhibitors.
Experimental Protocols
The following protocols are based on established synthetic routes for pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of this compound with a halogenated pyrazolo[1,5-a]pyrimidine intermediate.
Materials:
-
Halogenated pyrazolo[1,5-a]pyrimidine intermediate (e.g., 5-bromo-pyrazolo[1,5-a]pyrimidine derivative) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equiv)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), degassed
-
Water, degassed
Procedure:
-
To a dry reaction vessel, add the halogenated pyrazolo[1,5-a]pyrimidine intermediate, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and degassed water (typically in a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 80-110 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 4 | 75-85 |
| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 70-80 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 8 | 80-90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Biological Context: Trk Signaling Pathway and Inhibition
The Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. The three major pathways activated are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. These pathways collectively promote cell proliferation, survival, and differentiation. In cancers driven by NTRK gene fusions, the resulting Trk fusion proteins are constitutively active, leading to uncontrolled activation of these downstream pathways and driving tumor growth.
Trk inhibitors synthesized using this compound are designed to bind to the ATP-binding pocket of the Trk kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This targeted inhibition effectively blocks the oncogenic signaling driven by Trk fusion proteins.
Trk Signaling Pathway Diagram
Caption: Trk signaling pathway and inhibition.
Conclusion
This compound is a valuable and specialized reagent in medicinal chemistry, enabling the efficient synthesis of a new generation of targeted anticancer therapies. The protocols and data presented herein provide a framework for its application in the development of potent Trk inhibitors. Understanding the underlying biological pathways and the specific chemical transformations is crucial for the successful design and execution of novel drug discovery programs in this area.
References
- 1. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biarylpyridines using (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biarylpyridine moieties are significant pharmacophores found in a wide array of medicinally important molecules and functional materials. Their synthesis is a key focus in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing the pivotal C-C bond in these structures, valued for its mild conditions and broad functional group tolerance.[1][2] This document provides detailed protocols for the synthesis of biarylpyridines utilizing (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, a versatile building block for accessing novel chemical entities. The presence of the fluoro and methoxyethoxy groups can modulate the physicochemical and pharmacokinetic properties of the resulting biarylpyridine derivatives.
These application notes provide a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. While specific data for this exact boronic acid is limited in published literature, the provided methodologies are based on established procedures for structurally related 2-fluoropyridine-3-boronic acids.[1][3]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical yields for the Suzuki-Miyaura coupling of a related compound, 2-fluoropyridine-3-boronic acid, with a variety of aryl and heteroaryl halides. These values can serve as a benchmark for expected yields when using this compound, though optimization for specific substrates is recommended.
| Entry | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 12 | 85[2] |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 12 | 78[2] |
| 3 | 2-Bromothiophene | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 82[2] |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75[1] |
| 5 | 4-Chloroacetophenone | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 65[3] |
Experimental Protocols
Protocol 1: Conventional Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[1]
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylpyridine.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging coupling reactions.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equiv)
-
Solvent mixture (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (5 mol%).
-
Add the solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the pure biarylpyridine.
Application in Drug Discovery: Targeting the NF-κB Signaling Pathway
Biarylpyridines are a class of compounds that have been explored as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammatory disorders. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4] The IκB kinase (IKK) complex is a key regulator of this pathway, and its inhibition can prevent the downstream activation of NF-κB, which is constitutively active in many cancers.[5][6] The synthesis of novel biarylpyridines using building blocks like this compound can lead to the discovery of potent and selective IKK inhibitors.
Below is a diagram illustrating the experimental workflow for the synthesis and subsequent biological evaluation of biarylpyridines as potential IKK inhibitors.
Caption: Workflow for Synthesis and Evaluation of Biarylpyridine IKK Inhibitors.
The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, highlighting the role of the IKK complex as a therapeutic target.
Caption: Inhibition of the NF-κB Pathway by a Biarylpyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds in modern drug discovery. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is a valuable fragment due to its unique combination of structural features. The substituted pyridine ring offers opportunities for hydrogen bonding and aromatic interactions, while the boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues in a protein's active site, or participate in hydrogen bonding interactions.[1][][3] The fluorine and methoxyethoxy substitutions provide vectors for synthetic elaboration, allowing for fragment growth into more potent and selective lead compounds.
These application notes provide a comprehensive overview of the use of this compound in a typical FBDD workflow, from initial screening to hit-to-lead optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its utility as a fragment in FBDD, adhering to the "Rule of Three."
| Property | Value | Reference |
| Molecular Formula | C8H11BFNO4 | N/A |
| Molecular Weight | 215.0 g/mol | N/A |
| XLogP3 | 0.8 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 5 | N/A |
| Rotatable Bonds | 4 | N/A |
Synthesis
This compound can be synthesized via a multi-step process starting from a suitable bromopyridine precursor. A general synthetic scheme is outlined below.
Caption: General synthetic scheme for this compound.
Fragment-Based Drug Discovery Workflow
A typical FBDD campaign utilizing this compound as a starting fragment is illustrated below.
Caption: A typical Fragment-Based Drug Discovery workflow.[1]
Hypothetical Signaling Pathway: Targeting MAP Kinase Kinase 4 (MKK4)
For the purpose of these application notes, we will consider a hypothetical scenario where this compound is identified as a binder to Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key enzyme in the JNK and p38 MAPK signaling pathways.
Caption: Hypothetical inhibition of the MKK4 signaling pathway.
Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
Protocol:
-
Protein Preparation: Prepare a solution of purified MKK4 protein at a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).[1]
-
Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO at 100 mM. Create a working plate by diluting the fragments to 10 mM in DSF buffer.[1]
-
Assay Plate Preparation: In a 96-well or 384-well PCR plate, add 20 µL of the MKK4 protein solution to each well.[1]
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.[1]
-
Fragment Addition: Add 0.2 µL of the 10 mM fragment solution to the appropriate wells for a final fragment concentration of 100 µM. Include DMSO-only controls.[1]
-
Data Acquisition: Seal the plate and place it in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Data Analysis: A positive hit is identified by a shift in the melting temperature (ΔTm) of the protein in the presence of the fragment compared to the DMSO control.
Hypothetical DSF Data:
| Fragment | Concentration (µM) | ΔTm (°C) |
| This compound | 100 | + 3.5 |
| DMSO Control | N/A | 0.0 |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is used to confirm the binding of hits from the primary screen and to determine their binding affinity (KD) and kinetics (ka and kd).[1]
Protocol:
-
Chip Preparation: Covalently immobilize purified MKK4 onto a CM5 sensor chip using standard amine coupling chemistry.[1]
-
Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.[1]
-
Binding Analysis: Inject the fragment solutions over the MKK4-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).[1]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.
Hypothetical SPR Data:
| Fragment | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound | 1.5 x 10^3 | 0.3 | 200 |
Structural Biology: X-ray Crystallography
Determining the crystal structure of the target protein in complex with the fragment provides crucial information for structure-guided hit-to-lead optimization.
Protocol:
-
Crystallization: Set up crystallization trials for MKK4 in the presence of a 5-10 fold molar excess of this compound using vapor diffusion (sitting or hanging drop) methods.
-
Data Collection: Screen the resulting crystals for diffraction at a synchrotron source. Collect a complete dataset from a well-diffracting crystal.
-
Structure Determination: Process the diffraction data and solve the structure by molecular replacement using a known MKK4 structure.
-
Refinement and Analysis: Refine the model and analyze the electron density maps to confirm the binding mode of the fragment.
Hit-to-Lead Optimization
The goal of hit-to-lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the initial fragment hit through iterative cycles of structure-guided design, chemical synthesis, and biological testing.
Strategies for Optimization:
-
Fragment Growing: The fluorine and methoxyethoxy groups on the pyridine ring serve as vectors for synthetic elaboration. New chemical moieties can be added at these positions to explore additional interactions with the protein binding site.
-
Fragment Linking: If other fragments are found to bind in close proximity, they can be linked together to create a larger, more potent molecule.
-
Structure-Activity Relationship (SAR) Exploration: Systematically modify the fragment to understand the key interactions driving binding and to improve affinity and selectivity.[1]
Hypothetical SAR Data:
| Compound | R1 | R2 | MKK4 IC50 (µM) |
| Fragment Hit | -F | -OCH2CH2OCH3 | 150 |
| Analog 1 | -Cl | -OCH2CH2OCH3 | 125 |
| Analog 2 | -F | -OCH3 | 250 |
| Analog 3 | -F | -O(CH2)2Ph | 50 |
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns. Its inherent chemical features, including the potential for reversible covalent bond formation and clear vectors for synthetic optimization, make it a valuable tool for identifying novel inhibitors for a range of biological targets. The protocols and workflows outlined in these application notes provide a general framework for the successful application of this and similar boronic acid-containing fragments in drug discovery research.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the presumed reaction conditions for the Suzuki-Miyaura cross-coupling of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid with various aryl halides. This reaction is a critical transformation for the synthesis of complex heteroaromatic compounds, which are key structural motifs in many pharmaceutical agents. Due to the limited availability of specific published examples for this exact boronic acid, the following protocols and data are based on established methodologies for structurally analogous 2-fluoro- and 2-alkoxy-substituted pyridylboronic acids. Optimization for specific substrates is highly recommended.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and an aryl group, a common linkage in medicinally relevant molecules. The unique substitution pattern of this compound, featuring an electron-withdrawing fluorine and an electron-donating methoxyethoxy group, suggests a nuanced reactivity profile that requires careful selection of catalytic systems.
Data Presentation: Reaction Conditions for Analogous Systems
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with structurally similar pyridylboronic acids. These conditions serve as a strong starting point for the development of a robust protocol for the title compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ (3-10) | - | Na₃PO₄ (3) | Dioxane | 65-100 | 12-24 | 70-89 | Effective for a range of heteroaryl boronic acids. Water can sometimes be a beneficial co-solvent.[1][2] |
| Pd₂(dba)₃ (1.5-2.5) | SPhos (2-4) | K₂CO₃ (2-3) | Dioxane/H₂O | 80-110 | 8-16 | 65-95 | A common and often high-yielding system for challenging substrates. |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 12-24 | 50-85 | A classical catalyst system, though sometimes less effective for heteroaryl couplings. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Benzene/Ethanol/H₂O | 70-75 | 24-72 | 60-90 | A reliable catalyst, particularly for aryl bromides. |
| [Rh(cod)(OH)]₂ (2.5) | (R)-BINAP (6) | Cs₂CO₃ (1) | THF | 80 | 16 | 50-95 | Rhodium-catalyzed variant for specific applications, particularly asymmetric synthesis.[3] |
Experimental Protocols
The following are detailed experimental protocols derived from analogous Suzuki-Miyaura reactions involving substituted pyridylboronic acids.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust and broadly applicable starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium phosphate (Na₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and sodium phosphate.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane via syringe, followed by degassed water (e.g., a 4:1 to 10:1 dioxane:water ratio can be a good starting point).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-fluoro-6-(2-methoxyethoxy)pyridine.
Protocol 2: Microwave-Assisted Synthesis
For rapid optimization and synthesis, a microwave-assisted protocol can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140°C) for a specified time (typically 15-45 minutes). The power should be adjusted to maintain the target temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is a key heterocyclic building block with significant potential in the discovery and development of next-generation agrochemicals. The strategic incorporation of the fluorinated pyridine moiety is a well-established strategy to enhance the biological efficacy, metabolic stability, and overall performance of active ingredients in fungicides, herbicides, and insecticides.[1] The presence of the 2-methoxyethoxy group can further modulate physicochemical properties such as solubility and lipophilicity, which are critical for uptake and transport within the target organism. This document provides detailed application notes and proposed protocols for the utilization of this compound in the synthesis of novel agrochemical candidates, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2]
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is its use as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction enables the efficient formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures from readily available starting materials.[1][2]
Key advantages of incorporating the (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl) moiety include:
-
Enhanced Biological Activity: The pyridine ring is a common scaffold in a multitude of successful agrochemicals.[3] The addition of a fluorine atom can significantly increase the biological activity of the final compound by altering its electronic properties and binding interactions with target enzymes or receptors.[4]
-
Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, leading to increased metabolic stability and a longer-lasting effect in the field.
-
Modulated Physicochemical Properties: The 2-methoxyethoxy side chain can improve the solubility and membrane permeability of the resulting agrochemical, which is crucial for its bioavailability and systemic movement in plants.
Proposed Synthetic Route for a Novel Fungicide Analogue
A primary application for this building block is in the synthesis of novel fungicide candidates, particularly those targeting succinate dehydrogenase inhibitor (SDHI) resistance. The following scheme outlines a proposed synthetic route for a novel phenyl-pyridine carboxamide, a class of compounds known for their potential as SDHI fungicides.[1]
Caption: Proposed synthetic route for a novel phenyl-pyridine fungicide.
Experimental Protocols
The following are generalized protocols for the key synthetic steps outlined above. Note: These protocols are based on established methodologies for similar pyridyl boronic acids and will likely require optimization for the specific substrate, this compound.[1][5]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a functionalized aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., Methyl 2-bromo-5-nitrobenzoate) (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.5 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification supplies
Methodology:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 90-120 °C and stir for 12-24 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.[1]
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Nitro Group Reduction
This protocol details the reduction of a nitro group to an amine, a common transformation in the synthesis of agrochemical intermediates.
Materials:
-
Nitro-substituted intermediate (from Protocol 1) (1.0 eq)
-
Reducing agent (e.g., Iron powder, 5.0 eq)
-
Ammonium chloride (4.0 eq)
-
Solvent (e.g., Ethanol/water, 4:1 v/v)
-
Standard laboratory glassware and purification supplies
Methodology:
-
In a round-bottom flask, dissolve the nitro-substituted intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine product.
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond, a key linkage in many bioactive molecules.
Materials:
-
Amino-substituted intermediate (from Protocol 2) (1.0 eq)
-
Carboxylic acid chloride (or activated carboxylic acid) (1.1 eq)
-
Base (e.g., Triethylamine or pyridine) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Standard laboratory glassware and purification supplies
Methodology:
-
Dissolve the amine (1.0 eq) and base (1.5 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the carboxylic acid chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final amide product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not yet publicly available, the following table summarizes typical reaction conditions and expected yields based on analogous reactions with structurally similar 2-fluoropyridine-3-boronic acids.[5] These values should serve as a starting point for reaction optimization.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 20 | 60-80 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 | 15 | >80 |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 20 | >80 |
| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF/H₂O (4:1) | 140 | 10 | 60-80 |
Note: Yields are qualitative estimates and will vary depending on the specific aryl halide used.
Substrate Scope with Optimized Conditions
The following table provides a hypothetical substrate scope for the Suzuki-Miyaura coupling with this compound under optimized conditions (e.g., Entry 2 from the table above).
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-3-fluoro-6-(2-methoxyethoxy)pyridine | > 90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Fluoro-6-(2-methoxyethoxy)-2-(4-(trifluoromethyl)phenyl)pyridine | 85-95 |
| 3 | 3-Bromobenzonitrile | 3-(3-Fluoro-6-(2-methoxyethoxy)pyridin-2-yl)benzonitrile | 80-90 |
| 4 | 2-Bromonaphthalene | 2-(3-Fluoro-6-(2-methoxyethoxy)pyridin-2-yl)naphthalene | > 90 |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The protocols and data presented in these application notes, derived from established methodologies for analogous compounds, provide a solid foundation for researchers to explore its potential in developing next-generation crop protection agents. The strategic incorporation of this fluorinated and ether-functionalized pyridine moiety has the potential to yield compounds with enhanced biological performance and desirable physicochemical properties. Further optimization of the outlined protocols for specific substrates is recommended to achieve maximal yields and efficiency.
References
Application Notes and Protocols: Scale-up Synthesis Considerations for Reactions Involving Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in forming carbon-carbon and carbon-heteroatom bonds has made them central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, transitioning the synthesis of and with boronic acids from the laboratory bench to an industrial scale presents a unique set of challenges. These include inherent instability, difficulties in purification, and the safety risks associated with the reagents often used in their preparation.
These application notes provide a comprehensive overview of the key considerations for the successful scale-up of reactions involving boronic acids. We will delve into strategies to overcome common hurdles, present detailed experimental protocols for key large-scale transformations, and offer guidance on ensuring process safety.
Key Challenges in Scaling-Up Boronic Acid Reactions
The scale-up of reactions involving boronic acids is often complicated by several factors that are less pronounced at the bench scale.
-
Instability of Boronic Acids: Many boronic acids are susceptible to degradation pathways such as protodeboronation (cleavage of the C-B bond), oxidation, and the formation of boroxines (anhydrides).[2] This instability can be exacerbated by heat, the presence of base, or palladium catalysts, leading to reduced yields and complex impurity profiles during large-scale production.[2]
-
Purification Difficulties: Crude boronic acids and their esters can be challenging to purify on a large scale. They are often waxy solids or oils that are not amenable to crystallization and may streak during silica gel chromatography.[3][4]
-
Exothermic Reactions: The synthesis of boronic acids frequently involves highly reactive and pyrophoric organometallic reagents like organolithiums.[1][5] These reactions can be highly exothermic and difficult to control in large batch reactors, posing significant safety risks.[3]
-
Side Reactions: Undesirable side reactions, including homocoupling and protodeboronation, can become more significant at a larger scale, impacting product purity and yield.[3]
-
Reagent Handling: The handling of hazardous reagents such as organolithiums on a large scale requires specialized equipment and stringent safety protocols.[5][6]
Strategies for Successful Scale-Up
To address the challenges associated with scaling up boronic acid reactions, several strategies have been developed, focusing on improving stability, reaction control, and purification.
Stabilization of Boronic Acids
A primary strategy for overcoming the instability of boronic acids is their conversion into more robust derivatives. These derivatives can be stored for extended periods, are often more amenable to purification, and can be used directly in subsequent reactions or easily deprotected to release the free boronic acid.
-
Diethanolamine (DEA) Esters: Boronic acids react with diethanolamine to form stable, crystalline solids.[3][7] This high crystallinity facilitates purification by simple filtration, making DEA esters particularly suitable for large-scale manufacturing. AstraZeneca has reported the successful synthesis of DEA boronic esters on a 100 kg scale.[8][9]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable to a wide range of reaction conditions, including chromatography.[2] This allows for multi-step syntheses with the boronic acid moiety protected. The MIDA group can be cleaved under mild basic conditions to regenerate the boronic acid when needed.[2]
-
Potassium Trifluoroborate Salts (R-BF3K): These salts are often crystalline, air-stable solids that are less prone to protodeboronation compared to the corresponding boronic acids. They are readily prepared from boronic acids and KHF2.
| Stabilization Method | Scale | Key Advantages | Reference |
| Diethanolamine (DEA) Esters | Up to 100 kg | Highly crystalline, easy to purify by filtration, stable. | [8][9] |
| N-methyliminodiacetic acid (MIDA) Boronates | Multi-gram | Exceptionally stable to chromatography and various reaction conditions, allows for iterative cross-coupling. | [2][10] |
| Potassium Trifluoroborate Salts | Not Specified | Crystalline, air-stable, reduced susceptibility to protodeboronation. | [11] |
Reaction Optimization and Control
-
Flow Chemistry: For highly exothermic reactions, such as those involving organolithiums, continuous flow chemistry offers superior temperature and mixing control compared to traditional batch reactors. This leads to improved safety, consistency, and yield.[3]
-
Catalyst and Ligand Selection: In Suzuki-Miyaura couplings, the choice of palladium catalyst and ligand is critical for achieving high turnover numbers and minimizing catalyst loading on an industrial scale. Palladacycles are a class of thermally stable and air-insensitive catalysts that are well-suited for large-scale applications.[12]
-
Solvent and Base Selection: The use of aqueous micellar systems with surfactants like TPGS-750-M has been shown to be effective for kilogram-scale Suzuki-Miyaura couplings, offering environmental benefits and in some cases, improved selectivity.[3][13] The choice of base is also crucial and needs to be optimized for the specific substrates.
Large-Scale Purification Strategies
-
Crystallization of Stable Adducts: As mentioned, converting boronic acids to their crystalline DEA esters is a highly effective method for purification at scale.[3][7] The crystalline product can be isolated by filtration, avoiding the need for chromatography.
-
Acid-Base Extraction: For some boronic acids, an acid-base extraction can be employed for purification. The boronic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification of the aqueous layer.[14][15]
-
Alternative Chromatography: If chromatography is unavoidable, using alternative stationary phases like neutral alumina can sometimes be more effective than silica gel for purifying boronate esters.[4]
Experimental Protocols
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling in an Aqueous Micellar System
This protocol is adapted from a general method for kilogram-scale Suzuki-Miyaura cross-coupling.[3][13]
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Boronate Ester (1.5 - 1.7 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)2 with a suitable ligand, or a pre-formed catalyst like a palladacycle) (1.5 mol%)
-
TPGS-750-M Surfactant
-
Potassium Phosphate (K3PO4) (as a 5 M aqueous solution)
-
Lithium Bromide (LiBr) (if debromination is a significant side reaction)
-
Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a suitable reactor, charge the aryl halide, boronic acid or ester, palladium catalyst, LiBr (if needed), and a 2 wt % solution of TPGS-750-M in water.
-
Stir the mixture at room temperature to form a micellar solution.
-
Slowly add the 5 M aqueous solution of K3PO4 to the reaction mixture over 30 minutes, maintaining the internal temperature below a specified limit.
-
Heat the reaction mixture to the desired temperature (e.g., 40°C) and monitor the reaction progress by HPLC.[16]
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by crystallization or other suitable methods.
Protocol 2: Large-Scale Synthesis and Purification of a Diethanolamine (DEA) Boronic Ester
This protocol is based on procedures for the large-scale synthesis of DEA boronic esters.[8][17]
Materials:
-
Crude Boronic Acid or Boronic Ester (1.0 equiv)
-
Diethanolamine (1.05 equiv)
-
Isopropyl Acetate
-
Heptane
Procedure:
-
Dissolve the crude boronic acid or boronic ester in isopropyl acetate in a suitable reactor.
-
Slowly add diethanolamine to the solution.
-
Stir the mixture at room temperature. The crystalline DEA boronic ester should start to precipitate.
-
To enhance precipitation, slowly add heptane as an anti-solvent.
-
Stir the resulting slurry for a period to ensure complete crystallization.
-
Isolate the solid product by filtration using a centrifuge or filter press.
-
Wash the filter cake with a mixture of isopropyl acetate and heptane to remove soluble impurities.
-
Dry the crystalline DEA boronic ester under vacuum to yield a stable, free-flowing solid with high purity.
Safety Considerations for Scale-Up
-
Hazard Analysis: Before any scale-up, a thorough hazard evaluation of the process is critical.[5] This includes understanding the thermal stability of reactants and products, the potential for runaway reactions, and the toxicity of all materials.
-
Handling of Pyrophoric Reagents: The large-scale use of organolithium reagents requires specialized training and equipment.[5][6] All transfers should be conducted under an inert atmosphere using techniques like cannula transfer for larger volumes.[5][18] Appropriate personal protective equipment (PPE), including flame-resistant lab coats and gloves, is mandatory.[5][18]
-
Exothermic Reaction Control: For highly exothermic reactions, ensure adequate cooling capacity and consider slow addition of reagents or the use of flow chemistry to maintain temperature control.[3]
-
Waste Disposal: Develop a plan for the safe quenching and disposal of reactive reagents and byproducts.
Visualizing Workflows and Relationships
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the stabilization and purification of boronic acids for scale-up.
Caption: Decision logic for selecting a scale-up strategy for boronic acid reactions.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [논문]Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis [scienceon.kisti.re.kr]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. ehs.uci.edu [ehs.uci.edu]
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors in Targeted Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors have emerged as a major class of targeted therapies, with numerous approved drugs and many more in clinical development.[3]
These application notes provide a comprehensive overview of the synthesis of specific kinase inhibitors and the experimental protocols for their evaluation. The focus is on providing detailed methodologies and quantitative data to aid researchers in the development of novel targeted therapies.
I. Synthesis of Kinase Inhibitors: Experimental Protocols
This section details the synthetic routes for two widely studied tyrosine kinase inhibitors, Gefitinib and Lapatinib.
A. Synthesis of Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The following protocol describes a four-step synthesis starting from 6,7-dimethoxy-3H-quinazolin-4-one.[5][6]
Experimental Protocol: Synthesis of Gefitinib
Step 1: Chlorination of 6,7-dimethoxy-3H-quinazolin-4-one
-
To a suspension of 6,7-dimethoxy-3H-quinazolin-4-one in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][7]
-
Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the excess chlorinating agent under reduced pressure.
-
The resulting crude 4-chloro-6,7-dimethoxyquinazoline is typically used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the crude 4-chloro-6,7-dimethoxyquinazoline in a suitable solvent such as isopropanol.[5]
-
Add 3-chloro-4-fluoroaniline to the solution.[8]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).[5]
-
Cool the mixture and collect the precipitated product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, by filtration.
Step 3: Demethylation
-
Suspend the product from Step 2 in a suitable solvent.
-
Add a demethylating agent (e.g., L-methionine and methanesulfonic acid).[4][9]
-
Heat the mixture to effect the selective demethylation of the methoxy group at the 6-position.
-
Cool the reaction and isolate the resulting phenol derivative.
Step 4: Williamson Etherification
-
To a solution of the phenol derivative from Step 3 in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Add 4-(3-chloropropyl)morpholine and heat the mixture to form the ether linkage.[5]
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Collect the crude Gefitinib by filtration and purify by recrystallization or column chromatography.[9]
B. Synthesis of Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[10] The following protocol outlines a common synthetic route.[10][11][12][13]
Experimental Protocol: Synthesis of Lapatinib
Step 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline
-
To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate and 3-fluorobenzyl chloride.[10][11]
-
Stir the reaction at room temperature until the etherification is complete.
-
Work up the reaction to isolate 1-chloro-2-(3-fluorobenzyloxy)-4-nitrobenzene.
-
Reduce the nitro group of the resulting compound using a suitable reducing agent (e.g., iron in acetic acid or catalytic hydrogenation) to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.[14]
Step 2: Coupling with a Quinazoline Moiety
-
To a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol, add a solution of 3-chloro-4-(3-fluorobenzyloxy)aniline.[10]
-
Heat the reaction mixture to approximately 66°C for about 1 hour.[10]
-
Cool the reaction and filter the resulting solid to yield N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine.
Step 3: Suzuki Coupling
-
Combine the product from Step 2 with 5-formyl-2-furanylboronic acid in a suitable solvent system.
-
Heat the mixture under an inert atmosphere until the coupling is complete.
-
Isolate the resulting aldehyde intermediate.
Step 4: Reductive Amination
-
Dissolve the aldehyde from Step 3 in a suitable solvent.
-
Add 2-(methylsulfonyl)ethylamine and a reducing agent (e.g., sodium triacetoxyborohydride).[12][16]
-
Stir the reaction at room temperature until the reductive amination is complete.
-
Work up the reaction and purify the crude product to obtain Lapatinib.
II. Quantitative Data on Kinase Inhibitor Activity
The potency and selectivity of kinase inhibitors are critical parameters in their development. These are typically quantified by IC50 and Ki values. The IC50 is the concentration of an inhibitor required to reduce the activity of a kinase by 50%, while the Ki is the inhibition constant, representing the affinity of the inhibitor for the kinase.
Table 1: In Vitro Potency and Selectivity of Gefitinib
| Kinase | IC50 (nM) | Reference |
| EGFR (Wild-Type) | 29 - 42 | [17] |
| EGFR (L858R mutant) | 12 | [18] |
| EGFR (Exon 19 deletion) | 7 | [18] |
| EGFR (T790M mutant) | >20,000 | [18] |
| HER2 | 1,890 | [17] |
| c-Src | >10,000 | [17] |
| v-Abl | >10,000 | [17] |
Table 2: In Vitro Potency and Selectivity of Erlotinib
| Kinase | IC50 (nM) | Reference |
| EGFR (Wild-Type) | 2 | [17][19] |
| EGFR (L858R mutant) | 12 | [18] |
| EGFR (Exon 19 deletion) | 7 | [18] |
| EGFR (T790M mutant) | >10,000 | [18] |
| HER2 | 1,890 | [17] |
| c-Src | >10,000 | [17] |
| v-Abl | >10,000 | [17] |
Table 3: In Vitro Potency and Selectivity of Lapatinib
| Kinase | IC50 (nM) | Ki (nM) | Reference |
| EGFR | 10.8 | 3 | [20][21][22] |
| HER2 | 9.2 | 13 | [20][21][22] |
| HER4 | 367 | - | [20][22] |
| c-Src | >10,000 | - | [20] |
| c-Raf | >10,000 | - | [20] |
| MEK | >10,000 | - | [20] |
| ERK | >10,000 | - | [20] |
| CDK1 | >10,000 | - | [20] |
| CDK2 | >10,000 | - | [20] |
| p38 | >10,000 | - | [20] |
| VEGFR2 | >10,000 | - | [20] |
III. Experimental Protocols for Biological Evaluation
A. In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[3][23][24][25]
Experimental Protocol: ADP-Glo™ Kinase Assay
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at or near the Km of the kinase for ATP).
-
Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.
-
Substrate Solution: Prepare the kinase substrate in kinase buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of the kinase inhibitor in DMSO, and then dilute further in kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[23][24]
2. Kinase Reaction:
-
Add 5 µL of the inhibitor solution (or DMSO for control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate for 1 hour at room temperature.[25]
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[23]
-
Incubate for 40 minutes at room temperature.[23]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[23]
-
Incubate for 30-60 minutes at room temperature.[23]
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Cellular Assay: Western Blot for Phospho-ERK Inhibition
Western blotting can be used to assess the inhibitory effect of a compound on a specific signaling pathway within cells by measuring the phosphorylation status of key proteins.[26][27] This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK/ERK pathway.
Experimental Protocol: Western Blot for p-ERK
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.[26]
-
Treat the cells with various concentrations of the kinase inhibitor for a specified time.
-
Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK/ERK pathway.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[27]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[27]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[27]
-
Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C.[27]
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.
-
Wash the membrane and repeat the blocking and immunoblotting steps using a primary antibody specific for total ERK.
6. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK for each sample using densitometry software.[27]
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in inhibitor-treated samples to the control to determine the extent of inhibition.
IV. Signaling Pathways and Experimental Workflows
Visualizing signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.
Caption: Experimental workflow for kinase inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 14. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 15. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 16. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 17. selleckchem.com [selleckchem.com]
- 18. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. carnabio.com [carnabio.com]
- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki coupling with 2-pyridylboronic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with 2-pyridylboronic acids.
Troubleshooting Guide
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a 2-pyridylboronic acid resulting in a consistently low yield?
Answer: Low yields with 2-pyridylboronic acids are a common challenge and can stem from several factors.[1][2][3] The primary reasons include:
-
Protodeboronation: The 2-pyridylboron bond is highly susceptible to cleavage by acidic protons, leading to the decomposition of the boronic acid.[1][4] This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[3]
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][3]
-
Slow Transmetalation: As electron-deficient heteroaryl boron derivatives, 2-pyridylboronic acids undergo transmetalation with the palladium catalyst at a relatively slow rate.[1][5]
-
Substrate Reactivity: The reactivity of the coupling partner (e.g., aryl halide) is crucial. For instance, 2-chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step more difficult.[3]
Question 2: What are the most common side reactions, and how can I minimize them?
Answer: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: To minimize this decomposition pathway, consider the following strategies:
-
Use Stabilized Boronic Acid Derivatives: Employ more stable alternatives to the free boronic acid, such as pinacol esters, MIDA boronates, or potassium trifluoroborate salts, which are less prone to this side reaction.[3][6] Lithium triisopropyl 2-pyridylboronates have also proven effective.[7]
-
Anhydrous Conditions: Use anhydrous solvents to reduce the presence of proton sources that can facilitate protodeboronation.[7]
-
Milder Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can be beneficial.[7]
-
Choice of Base: Using milder bases like potassium fluoride (KF) or potassium bicarbonate (KHCO3) can reduce the rate of this side reaction.[7][8]
-
-
Homocoupling: This side reaction involves the self-coupling of the boronic acid to form bipyridyl impurities and is often exacerbated by the presence of oxygen.[3][7] To minimize homocoupling:
-
Thorough Degassing: Ensure all solvents and reagents are thoroughly degassed before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[7]
-
Use a Pd(0) Source: Using a Pd(0) source or an efficient precatalyst system can reduce the formation of Pd(II) species that can promote homocoupling.[3]
-
Ligand Choice: The use of bulky ligands can sterically hinder the unwanted homocoupling pathway.[7]
-
Question 3: My starting materials are unreacted. How can I improve the reaction conversion?
Answer: Unreacted starting materials often point to issues with catalyst activity or reaction conditions. Consider the following adjustments:
-
Catalyst and Ligand System:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[3]
-
Catalyst Loading: While typically 1-2 mol% of a palladium precatalyst is used, increasing the catalyst loading might be necessary for particularly challenging substrates.[1]
-
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, particularly for the oxidative addition of less reactive aryl chlorides.[3][8] However, be mindful that higher temperatures can also accelerate side reactions like protodeboronation.[8] Optimal temperatures are typically in the range of 65-110 °C.[1]
-
Choice of Base: A strong base is often necessary to activate the boronic acid for transmetalation.[3] Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3] Ensure the base is finely powdered to maximize its reactivity.[8]
Frequently Asked Questions (FAQs)
Q1: Which form of 2-pyridylboronic acid is best to use?
A1: While 2-pyridylboronic acid itself is commercially available, its instability often leads to low yields due to protodeboronation.[1][4] For more consistent and higher yields, it is highly recommended to use more stable derivatives such as:
-
Pinacol esters
-
MIDA boronates
-
Potassium trifluoroborate salts [3]
These derivatives are more resistant to decomposition under typical Suzuki coupling conditions.[3]
Q2: What is the "2-pyridyl problem" in Suzuki couplings?
A2: The "2-pyridyl problem" refers to the collection of challenges that make the Suzuki coupling of 2-pyridylboronic acids difficult.[4] These challenges primarily include the high susceptibility of the 2-pyridylboronic acid to protodeboronation (cleavage of the C-B bond) and the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[1][3][4]
Q3: How do I choose the right base for my reaction?
A3: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][9] The choice of base can significantly impact the reaction yield.[3]
-
Strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[3][8]
-
Milder bases like potassium fluoride (KF) or potassium bicarbonate (KHCO₃) may be necessary to minimize protodeboronation of sensitive substrates.[7][8] The optimal base is highly dependent on the specific substrates, catalyst, and solvent system, and screening of different bases may be necessary.[3]
Q4: Can I run the reaction open to the air?
A4: It is generally not recommended. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and can promote the homocoupling of the boronic acid, both of which will reduce the yield of the desired product.[7][8] It is best practice to thoroughly degas all solvents and reagents and to run the reaction under an inert atmosphere, such as nitrogen or argon.[7]
Q5: How does water content affect the reaction?
A5: The effect of water is substrate and condition-dependent. A small amount of water can sometimes be beneficial by improving the solubility of the base and facilitating the formation of the active boronate species.[8][10] However, for substrates prone to protodeboronation, strictly anhydrous conditions are preferable.[7][8] When using boronic acid pinacol esters, the addition of water can be beneficial as it can hydrolyze the ester to the more reactive boronic acid in situ.[10]
Data Presentation
Table 1: Recommended Components for Suzuki Coupling of 2-Pyridylboronic Acids
| Component | Recommended Reagents/Conditions | Key Considerations |
| Boronic Acid Derivative | Lithium triisopropyl 2-pyridylboronate, Pinacol esters, MIDA boronates, Trifluoroborate salts | More stable than the free boronic acid, minimizing protodeboronation.[1][3][7] |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used at 1-2 mol%.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) | Crucial for catalyst stability and activity.[3][4] |
| Base | K₃PO₄, KF, Cs₂CO₃, Na₂CO₃ | Choice depends on substrate stability; stronger bases for less reactive partners.[3][4] |
| Solvent | Dioxane, Toluene, THF, DMF | Anhydrous and degassed solvents are recommended.[4][7][9] |
| Temperature | 65 - 110 °C | Dependent on the reactivity of the coupling partners and the catalyst system.[1] |
Table 2: Effect of Reaction Conditions on Yield for Selected 2-Pyridyl Suzuki Couplings
| Aryl Halide | 2-Pyridylboron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,5-(CF₃)₂C₆H₃Br | Lithium triisopropyl 2-pyridylboronate | 1% Pd₂(dba)₃ / 3% Ligand 1 | KF | Dioxane | 80 | 82 | [5] |
| 4-MeOC₆H₄Br | Lithium triisopropyl 2-pyridylboronate | 1% Pd₂(dba)₃ / 3% Ligand 1 | KF | Dioxane | 80 | 74 | [5] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | 1% Pd₂(dba)₃ / 3% Ligand 1 | KF | Dioxane | 80 | 91 | [5] |
| 4-ClC₆H₄CN | Lithium triisopropyl 2-pyridylboronate | 1% Pd₂(dba)₃ / 3% Ligand 2 | KF | Dioxane | 110 | 73 | [5] |
| 4-n-BuC₆H₄Cl | Lithium triisopropyl 2-pyridylboronate | 1% Pd₂(dba)₃ / 3% Ligand 2 | KF | Dioxane | 110 | 76 | [5] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | 10% Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 74 | [11] |
| Pyridine-2-sulfonyl fluoride | 3-Pyridylboronic acid pinacol ester | 10% Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 45 | [10] |
| Pyridine-2-sulfonyl fluoride | 4-Pyridylboronic acid pinacol ester | 10% Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 48 | [10] |
Ligand 1 and 2 are specific phosphine oxide ligands detailed in the cited literature.
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Bromide with a Lithium triisopropyl 2-pyridylboronate [1][5]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), the lithium triisopropyl 2-pyridylboronate (1.5 equiv), and the base (e.g., KF, 3.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the active catalyst by mixing the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (3-6 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the anhydrous, degassed solvent (e.g., Dioxane) to the reaction vessel containing the substrates and base, followed by the addition of the prepared catalyst solution.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing protodeboronation of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of the byproduct 2-Fluoro-6-(2-methoxyethoxy)pyridine, consuming your starting material and reducing the yield of your desired product. This can also complicate the purification of the final compound. The propensity for protodeboronation is influenced by reaction conditions and the electronic properties of the boronic acid.
Q2: Which factors typically promote the protodeboronation of this specific boronic acid?
A2: Several factors can accelerate the protodeboronation of arylboronic acids, and these are applicable to this compound:
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Basic Conditions: High pH is a primary driver of protodeboronation for many arylboronic acids.[2][3] The choice of base in reactions like the Suzuki-Miyaura coupling is critical.[1][4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1][4][5]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[6]
-
Inefficient Catalysis: A slow desired reaction (e.g., Suzuki coupling) exposes the boronic acid to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[4]
-
Electronic Effects: The presence of a fluorine atom and a pyridine ring influences the electronic nature of the molecule, potentially making it more susceptible to protodeboronation under certain conditions.
Troubleshooting Guides
Issue 1: Significant formation of 2-Fluoro-6-(2-methoxyethoxy)pyridine byproduct is observed.
This indicates that protodeboronation is a major competing reaction pathway.
Troubleshooting Steps:
-
Optimize the Base:
-
Action: Switch to a milder, non-hydroxide base.
-
Rationale: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate protodeboronation.[4] Milder bases are often sufficient for many coupling reactions while minimizing this side reaction.
-
Recommendations: Consider using potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4]
-
-
Lower the Reaction Temperature:
-
Action: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover.
-
Rationale: Elevated temperatures can disproportionately increase the rate of protodeboronation compared to the desired coupling reaction.[1][4]
-
Recommendations: Start with a temperature range of 60-80 °C and adjust as needed based on reaction monitoring.[4]
-
-
Minimize Water Content:
-
Action: Use anhydrous solvents and reagents.
-
Rationale: While some water can be beneficial in Suzuki couplings, excess water can serve as a proton source for protodeboronation.[6]
-
Recommendations: Use freshly dried solvents and ensure all glassware is thoroughly dried.
-
Issue 2: Low yield of the desired product despite complete consumption of the starting aryl halide.
This suggests that the boronic acid is degrading before it can effectively participate in the reaction.
Troubleshooting Steps:
-
Convert to a More Stable Boronic Ester:
-
Action: Convert the boronic acid to a pinacol or N-methyliminodiacetic acid (MIDA) ester prior to the reaction.
-
Rationale: Boronic esters, particularly MIDA boronates, are generally more stable than their corresponding boronic acids.[7] MIDA boronates offer the advantage of a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[8]
-
Experimental Protocol (Pinacol Ester Formation):
-
Dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.
-
-
-
Optimize the Catalyst System:
-
Action: Increase the catalyst loading or switch to a more active catalyst system.
-
Rationale: A more efficient catalyst can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[9]
-
Recommendations: Employ modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) which are known to promote efficient cross-coupling at lower temperatures.[4][9]
-
Data Presentation
Table 1: Effect of Base Selection on Protodeboronation
| Base | Relative Rate of Protodeboronation | Typical Conditions for Suzuki Coupling |
| NaOH, KOH | High | Often leads to significant byproduct formation.[4] |
| K₂CO₃, Cs₂CO₃ | Moderate to Low | Generally a good starting point for minimizing protodeboronation.[4] |
| K₃PO₄ | Low | Often the preferred base for sensitive boronic acids.[4] |
Table 2: General Strategies to Minimize Protodeboronation
| Strategy | Principle | Key Advantage |
| Use Milder Base | Reduces the concentration of the highly reactive boronate anion. | Simple to implement by changing a single reagent. |
| Lower Temperature | Decreases the rate of the undesired protodeboronation reaction. | Can significantly improve selectivity for the desired product. |
| Use Boronic Esters | Increases the stability of the boron reagent. | MIDA esters provide a slow release of the boronic acid, minimizing its decomposition.[10][8] |
| Employ a Highly Active Catalyst | Accelerates the desired reaction to outcompete protodeboronation. | Can enable reactions at lower temperatures.[9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Base and Solvent for Reactions with Fluorinated Pyridine Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving fluorinated pyridine boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions with fluorinated pyridine boronic acids.
Q1: My reaction is showing low to no yield of the desired product. What are the primary factors to investigate?
A1: Low or no product formation in Suzuki-Miyaura couplings with fluorinated pyridine boronic acids can stem from several sources. The initial points to verify are:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species for the catalytic cycle is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1][2] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, more reliable precatalyst.[3]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][3] It is crucial to ensure that your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
Reagent Purity and Stability: Verify the purity and stability of your fluorinated pyridine boronic acid. These compounds can be susceptible to degradation, especially if not stored correctly.[5]
Q2: I'm observing a significant amount of a byproduct corresponding to the protonated (deboronylated) fluoropyridine. What is causing this and how can I minimize it?
A2: The observed byproduct is a result of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3][6] Heteroaryl boronic acids, particularly those with nitrogen atoms like pyridine derivatives, are highly susceptible to this degradation.[3][7]
To minimize protodeboronation, consider the following strategies:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[3] These are generally more resistant to premature decomposition.[3] MIDA boronates are exceptionally stable and offer a slow, controlled release of the boronic acid, which is highly effective at minimizing protodeboronation.[6][7]
-
Employ Anhydrous Conditions: Water can facilitate protodeboronation.[3] Using rigorously dried solvents and reagents can suppress this side reaction.[3]
-
Optimize the Base: While a base is necessary to activate the boronic acid for transmetalation, its strength can influence the rate of protodeboronation.[3][8] Weaker bases such as K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides.[3]
-
"Slow-Release" Strategy: Using boronic acid surrogates like MIDA boronates ensures that the concentration of the free, unstable boronic acid in the reaction mixture remains low, thus favoring the desired cross-coupling over decomposition.[3][7]
Q3: My reaction appears to stall, or the yield is inconsistent. Could the choice of base and solvent be the issue?
A3: Yes, the interplay between the base and solvent is critical for reaction success.
-
Base Solubility: Poor solubility of the base can lead to inconsistent results. For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility and reaction rate.[3] However, be mindful that this increases the risk of protodeboronation, so a careful balance is required.[3]
-
Solvent Choice: The solvent plays a crucial role in solvating the reagents and catalyst. Polar aprotic solvents like DMSO, DMF, acetonitrile, and THF are generally suitable for dissolving 2-fluoropyridine-3-boronic acid.[5] Nonpolar solvents like toluene and hexanes are generally poor choices.[5] The choice of solvent can also affect the rate of the catalytic cycle.
Frequently Asked Questions (FAQs)
Q4: Which bases are recommended for Suzuki-Miyaura coupling with fluorinated pyridine boronic acids?
A4: A variety of inorganic bases are commonly used, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF, KF).[8] Milder bases like K₃PO₄ can be beneficial in minimizing side reactions, such as nucleophilic aromatic substitution of the fluorine atom.[8] The optimal base is often substrate-dependent and may require screening.
Q5: What are the best solvents for reactions involving fluorinated pyridine boronic acids?
A5: The choice of solvent is critical for both solubility and stability.
-
Solubility: 2-Fluoropyridine-3-boronic acid is generally soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF, acetonitrile, THF, dioxane).[5] It has poor solubility in nonpolar solvents like toluene and hexanes.[5]
-
Reaction Conditions: For the Suzuki-Miyaura reaction, common solvents include dioxane, THF, and toluene, often with a co-solvent like water to aid in dissolving the base.[7] However, to minimize protodeboronation, anhydrous conditions are often preferred.[3]
Q6: Can the fluorine atom on the pyridine ring interfere with the reaction?
A6: The electron-withdrawing nature of the fluorine atom influences the electronic properties of the pyridine ring, which can affect its coordination to the palladium center and its overall reactivity.[3] While not typically a primary cause of reaction failure, it is a factor to consider during optimization.[3]
Q7: Which palladium catalyst and ligand system is recommended for this type of coupling?
A7: For challenging substrates like heteroaryl boronic acids, catalyst systems that promote rapid catalytic turnover are preferred to outcompete decomposition pathways.[3]
-
Pre-formed Pd(0) Sources: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can be more reliable than in-situ reduction of Pd(II) sources.[3]
-
Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands such as SPhos and XPhos have proven effective for Suzuki couplings of unstable heteroaryl boronic acids.[3]
-
Specialized Precatalysts: For particularly unstable boronic acids, specialized precatalysts that generate the active LPd(0) species quickly under mild conditions can provide excellent yields by minimizing the boronic acid's exposure to harsh conditions.[3]
Quantitative Data
The following tables provide illustrative data on the effect of bases and solvents on Suzuki-Miyaura coupling reactions. The specific yields are dependent on the substrates and other reaction conditions.
Table 1: Effect of Different Bases on Yield
| Base | Solvent System | Temperature (°C) | Yield (%) |
| Na₃PO₄ | Dioxane | 100 | Good |
| K₂CO₃ | Toluene/H₂O/EtOH | Not specified | Low |
| Cs₂CO₃ | Dioxane | 100 | Variable |
| K₃PO₄ | Dioxane/H₂O | 100 | Good |
| CsF | Dioxane | 100 | Variable |
Data adapted from a study on a related substrate, pyridine-2-sulfonyl fluoride. Yields are illustrative and may vary.[8]
Table 2: Effect of Solvent on Yield
| Solvent | Co-solvent | Temperature (°C) | Yield (%) |
| Dioxane | None | 100 | 52 |
| Dioxane | 20% H₂O | 100 | 77 |
| Diglyme | None | 100 | 50 |
| DMF | None | 100 | 38 |
| Acetonitrile | None | 100 | 45 |
Data adapted from a study on the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. "Dry" conditions refer to reactions without the addition of water.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Pyridine Boronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated pyridine boronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, fluorinated pyridine boronic acid, and the chosen base.[8]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[8]
Visualizations
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Technical Support Center: Managing 2-Pyridylboronic Acid Reagents in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unstable 2-pyridylboronic acid reagents in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction using a 2-pyridylboronic acid is resulting in a low yield or failing completely. What are the likely causes?
Low yields are a common challenge when working with 2-pyridylboronic acids and can stem from several factors related to the inherent instability of these reagents. The primary reasons include:
-
Protodeboronation: The C-B bond of 2-pyridylboronic acid is highly susceptible to cleavage by proton sources (like water or alcohols), leading to the formation of pyridine and boric acid. This decomposition is often accelerated by the basic conditions and elevated temperatures of the coupling reaction.[1][2][3]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and slowing down the catalytic cycle.[1][4]
-
Slow Transmetalation: As electron-deficient heteroaryl boron derivatives, 2-pyridylboronic acids can exhibit slow rates of transmetalation with the palladium catalyst.[1][5]
-
Homocoupling: Self-coupling of the boronic acid to form 2,2'-bipyridine can occur, especially in the presence of oxygen.[4][6]
Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction?
Minimizing protodeboronation is critical for a successful coupling reaction. Consider the following strategies:
-
Use a Stable Boronic Acid Surrogate: Instead of the free boronic acid, use an air-stable derivative. N-methyliminodiacetic acid (MIDA) boronates, trifluoroborate salts, or diethanolamine (DEA) adducts are excellent alternatives that slowly release the active boronic acid in situ, maintaining a low concentration and minimizing decomposition.[7][8][9][10]
-
Strict Anhydrous Conditions: Use anhydrous, degassed solvents and ensure your glassware is thoroughly dried. Any moisture can facilitate protodeboronation.[6]
-
Choice of Base: While a base is necessary, its strength can influence the rate of decomposition. A common and effective choice is potassium phosphate (K₃PO₄).[4] In some cases, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be beneficial.[4]
Q3: My reaction is sluggish, and I have a significant amount of unreacted starting material. How can I improve the reaction rate and conversion?
Slow reaction rates are often linked to catalyst activity and the transmetalation step. To improve this, you can:
-
Select an Appropriate Ligand: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[4][11] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and prevent catalyst inhibition by the pyridine nitrogen.[4]
-
Incorporate a Copper Co-catalyst: The addition of copper salts, such as copper(II) acetate (Cu(OAc)₂), has been shown to be beneficial.[7][11][12] Copper can facilitate the transmetalation from boron to palladium.[2]
-
Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy for challenging steps in the catalytic cycle. However, be aware that this can also increase the rate of decomposition, so a careful balance is needed.[1][4]
Q4: I am observing a significant amount of 2,2'-bipyridine as a byproduct. How can I prevent this homocoupling?
The formation of homocoupling products is typically caused by the presence of oxygen.[6]
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4][6][13]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (nitrogen or argon) throughout the entire process to prevent oxygen from entering the reaction vessel.[4][14]
Frequently Asked Questions (FAQs)
Q1: What are MIDA boronates, and why are they recommended for coupling with 2-pyridyl systems?
N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that serve as protected forms of boronic acids.[7][8] They are highly recommended for unstable systems like 2-pyridylboronic acids because they enable a "slow-release" of the boronic acid under the reaction conditions.[7][12] This maintains a low, steady concentration of the reactive boronic acid, which favors the desired cross-coupling over competing decomposition pathways like protodeboronation.[7][10]
Q2: Can I use 2-pyridylboronic acid directly from the bottle?
While possible, it is often challenging. 2-Pyridylboronic acids are notoriously unstable and can decompose upon storage, especially if exposed to air and moisture.[2][15] It is generally recommended to use freshly prepared 2-pyridylboronic acid or, preferably, to use a more stable surrogate like a MIDA boronate or a trifluoroborate salt.[3][7] If you must use the free boronic acid, consider checking its purity by NMR before use.
Q3: What is the role of copper additives in these reactions?
Copper salts, such as Cu(OAc)₂, CuI, or CuCl, are often used as additives to promote the cross-coupling of 2-pyridylboron reagents.[2][7][11] The exact mechanism can be complex, but it is believed that copper facilitates the transmetalation step, possibly by an initial transmetalation from boron to copper, followed by a transmetalation from copper to palladium.[2]
Q4: Which palladium catalyst and ligand combination is best for coupling 2-pyridylboronic acid derivatives?
There is no single "best" combination for all substrates, but highly active catalyst systems are generally required.[4] A common and effective starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[7][11][12] These ligands have been shown to be effective in promoting the coupling of challenging heteroaryl systems.[4]
Data and Protocols
Summary of Reaction Conditions for Cross-Coupling with 2-Pyridyl MIDA Boronate
The following table summarizes optimized conditions for the cross-coupling of 2-pyridyl MIDA boronate with various aryl and heteroaryl chlorides.
| Entry | Aryl/Heteroaryl Chloride | Palladium Catalyst | Ligand | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 1.5 mol% Pd₂(dba)₃ | 6 mol% XPhos | 5 equiv. K₂CO₃ | 50 mol% Cu(OAc)₂ | 4:1 DMF/IPA | 100 | 4 | 95 |
| 2 | 4-Chloroanisole | 1.5 mol% Pd₂(dba)₃ | 6 mol% XPhos | 5 equiv. K₂CO₃ | 50 mol% Cu(OAc)₂ | 4:1 DMF/IPA | 100 | 4 | 85 |
| 3 | 2-Chloropyridine | 1.5 mol% Pd₂(dba)₃ | 6 mol% XPhos | 5 equiv. K₂CO₃ | 50 mol% Cu(OAc)₂ | 4:1 DMF/IPA | 100 | 4 | 82 |
| 4 | 2-Chloroquinoline | 1.5 mol% Pd₂(dba)₃ | 6 mol% XPhos | 5 equiv. K₂CO₃ | 50 mol% Cu(OAc)₂ | 4:1 DMF/IPA | 100 | 4 | 91 |
Data adapted from literature reports.[12]
General Experimental Protocol for Suzuki-Miyaura Coupling with 2-Pyridyl MIDA Boronate
This protocol provides a general starting point for the cross-coupling of an aryl/heteroaryl halide with 2-pyridyl MIDA boronate. Optimization for specific substrates may be necessary.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv.)
-
2-Pyridyl MIDA boronate (1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₂CO₃, 5.0 equiv.)
-
Additive (e.g., Cu(OAc)₂, 50 mol%)
-
Anhydrous, degassed solvent (e.g., 4:1 DMF/IPA)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl/heteroaryl halide, 2-pyridyl MIDA boronate, palladium precatalyst, ligand, base, and additive.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the vessel with the inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of the inert gas.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][14]
Visual Guides
Caption: Key instability pathways of 2-pyridylboronic acid in cross-coupling.
Caption: A workflow for troubleshooting low yields in 2-pyridyl cross-coupling.
Caption: The "slow-release" strategy using MIDA boronates to manage instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Side reactions of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid and how to avoid them
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid in chemical reactions, with a primary focus on Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound?
A1: The most prevalent and often problematic side reaction is protodeboronation . This is a process where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-Fluoro-6-(2-methoxyethoxy)pyridine and effectively quenching the desired cross-coupling reaction.[1][2] Heteroaryl boronic acids, especially those containing nitrogen atoms like pyridine derivatives, are particularly susceptible to this degradation pathway.[1]
Q2: What factors can promote the protodeboronation of this boronic acid?
A2: Several factors can accelerate protodeboronation:
-
Presence of Water: Aqueous conditions can facilitate the cleavage of the C-B bond.[1]
-
Basic Conditions: While a base is necessary for the Suzuki-Miyaura coupling, strong bases or high concentrations of base can increase the rate of protodeboronation.[1] The pH of the reaction medium is a critical factor influencing the rate of this side reaction.[3][4]
-
Elevated Temperatures: Prolonged heating can lead to thermal decomposition, including protodeboronation.
-
Presence of Protic Solvents: Solvents with acidic protons can serve as a source for the hydrogen atom that replaces the boronic acid group.
Q3: How does the substitution pattern of this compound affect its stability?
A3: The boronic acid moiety is at the 3-position of the pyridine ring, which generally confers greater stability compared to boronic acids at the 2- or 4-positions.[3] The electron-withdrawing fluorine atom at the 2-position can influence the electronic properties of the pyridine ring and potentially affect the lability of the C-B bond. However, 3-pyridyl boronic acids are known to be significantly more stable than their 2-pyridyl counterparts, which can undergo rapid protodeboronation.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low or no yield of the desired coupled product. | Protodeboronation of the boronic acid: The boronic acid is degrading before it can participate in the catalytic cycle. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the Base: Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. Use the minimum effective amount of base. 3. Lower the Reaction Temperature: If possible, screen for catalysts that are active at lower temperatures to minimize thermal decomposition. 4. Employ Boronic Esters: Convert the boronic acid to a more stable pinacol ester or MIDA ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][5] |
| Formation of a significant amount of 2-Fluoro-6-(2-methoxyethoxy)pyridine byproduct. | Extensive Protodeboronation: This is a direct indicator of boronic acid instability under the reaction conditions. | Implement all the solutions recommended for low yield due to protodeboronation. Consider using a two-phase solvent system (e.g., toluene/water) which can sometimes mitigate this issue. |
| Reaction is sluggish or stalls. | Poor solubility of reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent. Catalyst deactivation: The palladium catalyst may be deactivated. | 1. Solvent System: For inorganic bases like K₃PO₄, adding a small amount of water to an organic solvent (e.g., 10:1 dioxane:water) can improve solubility and reaction rate, but be mindful of the increased risk of protodeboronation.[1] 2. Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can stabilize the palladium catalyst and promote efficient cross-coupling for heteroaryl boronic acids.[1] |
| Formation of homocoupled (biaryl) byproduct of the coupling partner. | Inefficient oxidative addition or transmetalation: This can be an issue if the transmetalation step is slow. | Catalyst and Ligand System: Ensure an appropriate palladium precatalyst and ligand are used to facilitate a rapid catalytic cycle. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene/Water 10:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the this compound, aryl halide, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Suzuki Coupling Reactions
Caption: A troubleshooting workflow for Suzuki coupling reactions.
Proposed Mechanism of Protodeboronation
Caption: The base-catalyzed protodeboronation pathway.
References
Technical Support Center: Enhancing Catalytic Efficiency in Couplings with Sterically Hindered Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalytic coupling reactions involving sterically hindered substrates.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling of Bulky Substrates
-
Question: I am attempting a Suzuki-Miyaura coupling with a sterically hindered aryl halide and a bulky boronic acid, but I am observing very low to no product formation. What are the likely causes and how can I improve my reaction?
-
Answer: Low conversion in sterically hindered Suzuki-Miyaura couplings is a common challenge. The steric bulk around the reaction centers can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] Here are several factors to consider and troubleshoot:
-
Catalyst and Ligand Choice: This is often the most critical factor. Standard catalysts may not be effective.
-
Ligands: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species, accelerate oxidative addition, and facilitate the difficult reductive elimination step.[2][3] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[1][4]
-
Palladium Source: Utilize palladium(II) precatalysts, such as G3 or G4 precatalysts for phosphine ligands and PEPPSI™ precatalysts for NHC ligands.[5] These ensure efficient generation of the active Pd(0) catalyst.[5] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be beneficial.[1]
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
-
For hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary to facilitate the challenging transmetalation.[1]
-
If protodeboronation (hydrolysis of the boronic acid) is a suspected side reaction, using milder bases like potassium fluoride (KF) or carefully controlling the amount of water can be beneficial.[6]
-
-
Solvent and Temperature:
-
Higher reaction temperatures are often required to overcome the higher activation energy associated with hindered substrates.[1] Solvents with high boiling points like toluene, dioxane, or cyclopentyl methyl ether (CPME) are suitable.[7][8]
-
Ensure all reagents are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to incomplete reactions.[8]
-
-
Reaction Setup:
-
Issue 2: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
-
Question: My main side-product in a Suzuki coupling is the homocoupling of my boronic acid. What causes this and how can I minimize it?
-
Answer: Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[1] Here are strategies to minimize this unwanted reaction:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[1] This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help. If you are using a Pd(II) source, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[1]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of homocoupling.[6][9]
-
Issue 3: Challenges in Buchwald-Hartwig Amination with Sterically Hindered Anilines
-
Question: I am struggling to couple a sterically hindered secondary amine with an aryl chloride using Buchwald-Hartwig amination. What conditions should I explore?
-
Answer: The Buchwald-Hartwig amination of sterically demanding substrates requires careful optimization of the catalyst system.[4]
-
Ligand Selection: The development of sterically hindered monophosphine ligands has been crucial for these challenging transformations.[10]
-
Biarylphosphine Ligands: Ligands like DavePhos, JohnPhos, CyJohnPhos, and XPhos have proven to be highly effective for the amination of aryl chlorides with a variety of amines, including hindered ones.[10] XPhos, in particular, has a broad scope for the amination of aryl halides.[10]
-
N-Heterocyclic Carbenes (NHCs): Certain palladium-NHC complexes show high catalytic activity for couplings involving sterically demanding aryl chlorides and hindered anilines.[4]
-
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[11]
-
Catalyst Precursor: Using a well-defined palladium precatalyst can lead to more reliable results.[5]
-
Issue 4: Low Yields in Heck Coupling with Hindered Alkenes
-
Question: My Heck reaction with a tetrasubstituted alkene is giving very low yields. How can I improve this?
-
Answer: Intermolecular Heck reactions with sterically hindered and electronically unbiased olefins are notoriously challenging.[12]
-
Directing Groups: The incorporation of a directing group, such as a carboxylic acid, near the alkene can significantly accelerate the reaction.[12][13] This strategy has been shown to enable the arylation of tri- and tetrasubstituted olefins.[13]
-
Ligand Choice: Bulky monodentate phosphine ligands, such as TrixiePhos, have been found to be surprisingly effective for engaging hindered olefins in carboxylate-directed Heck couplings.[12]
-
Reaction Conditions: Traditional Heck conditions may not be sufficient. Exploration of oxidative Heck conditions or specialized catalytic systems is often necessary.[12]
-
Issue 5: Difficulty in Sonogashira Coupling with Hindered Alkynes
-
Question: I am attempting a Sonogashira coupling with a bulky internal alkyne and an aryl iodide, but the reaction is not proceeding efficiently. What should I try?
-
Answer: The coupling of internal alkynes, especially those with significant steric bulk, presents unique challenges in Sonogashira reactions, primarily due to the lack of an acidic acetylenic proton and increased steric hindrance.[14]
-
Catalyst System: While the standard Pd/Cu co-catalyst system is a good starting point, modifications may be necessary.[14]
-
Ligand: Using bulky, electron-rich phosphine ligands like P(t-Bu)₃ can be beneficial.[15]
-
Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can provide better results, especially if copper-mediated alkyne homocoupling is a significant side reaction.
-
-
Base and Solvent: A strong amine base, such as triethylamine or diisopropylamine, is typically used.[16] The choice of solvent can also be important; polar aprotic solvents like DMF or NMP are sometimes employed.[11]
-
Alternative Metals: For particularly challenging couplings, exploring nickel-catalyzed Sonogashira-type reactions can be a viable alternative, as nickel can exhibit facile oxidative addition with C(sp²) partners.[17]
-
Data Presentation: Catalyst & Ligand Performance
The following tables summarize quantitative data for selected coupling reactions with sterically hindered substrates, providing a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Tosylates [7]
| Entry | Aryl Tosylate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolyl tosylate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 4-Methoxyphenyl tosylate | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 16 | 92 |
Table 2: Buchwald-Hartwig Amination with a Hindered Amine [11]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Result |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | cataCXium A (2) | NaOtBu | Toluene | 80 | High Yield |
| 2 | 4-Bromobenzonitrile | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | Good for challenging, electron-deficient anilines |
Table 3: Ligand Effects in Cross-Metathesis of Sterically Hindered Olefins [18]
| Catalyst | Ligand NHC Group | Substrate Type | Yield (%) |
| Catalyst 3 | N-tolyl | Disubstituted Olefin | 87 |
| Catalyst 2 | N-mesityl | Disubstituted Olefin | 59 |
| Catalyst 1 | Phosphine-containing | Disubstituted Olefin | 38 |
| Catalyst 7 | Bulky NHC | Trisubstituted Olefin | Most Effective |
| Catalyst 2 | N-mesityl | Trisubstituted Olefin | More Effective |
| Catalyst 3 | N-tolyl | Trisubstituted Olefin | Less Effective |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Sulfonate [7]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl sulfonate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of a Hindered Internal Alkyne [14]
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried sealed tube, add the aryl halide (1.0 eq), the internal alkyne (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent and Base Addition: Add an anhydrous amine base (e.g., triethylamine) as the solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in sterically hindered couplings.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle affected by steric hindrance.
Caption: The role of bulky, electron-rich ligands in overcoming steric challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. scribd.com [scribd.com]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
Impact of water on the stability and reactivity of pyridylboronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridylboronic acids, focusing on the impact of water on their stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability of pyridylboronic acids?
A1: Water plays a crucial role in the stability of pyridylboronic acids primarily through a degradation pathway called protodeboronation. This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid. The rate of protodeboronation is highly dependent on the pH of the aqueous solution.[1][2] Additionally, in the absence of water, pyridylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. The presence of water shifts this equilibrium back towards the monomeric boronic acid form.[3][4]
Q2: Are all pyridylboronic acids equally susceptible to degradation in water?
A2: No, there are significant differences in stability based on the position of the boronic acid group on the pyridine ring. 2-Pyridylboronic acids are notoriously unstable and undergo rapid protodeboronation, especially at neutral pH.[1][2] In contrast, 3- and 4-pyridylboronic acids are considerably more stable and can persist in aqueous solutions for extended periods, with half-lives greater than a week even at pH 12 and 70 °C.[1][2][5]
Q3: What is the effect of pH on the stability and reactivity of pyridylboronic acids?
A3: The pH of the aqueous medium is a critical factor. The protodeboronation rates of pyridylboronic acids are pH-dependent.[1][2] For instance, 2-pyridylboronic acid exhibits its maximum rate of decomposition around neutral pH.[1][2] The pH also dictates the speciation of the pyridylboronic acid in solution, influencing the equilibrium between the neutral boronic acid, the anionic boronate, and the protonated pyridinium form. Each of these species exhibits different reactivity.
Q4: Can I use pyridylboronic acids in aqueous reaction conditions, such as in Suzuki-Miyaura coupling?
A4: Yes, Suzuki-Miyaura coupling reactions are frequently performed in aqueous-organic solvent mixtures with a base.[6] However, the instability of certain pyridylboronic acids, particularly 2-pyridylboronic acid, can lead to low yields due to competing protodeboronation.[7] For these sensitive substrates, careful selection of reaction conditions (e.g., base, temperature, catalyst system) or the use of stabilized boronic acid derivatives (like MIDA boronates or trifluoroborates) is often necessary.[8]
Troubleshooting Guides
Issue 1: Low or no yield in Suzuki-Miyaura coupling with a pyridylboronic acid.
| Possible Cause | Suggested Solution |
| Protodeboronation of the pyridylboronic acid. | For unstable pyridylboronic acids (especially 2-pyridyl), consider using a protected form like a MIDA boronate ester or a trifluoroborate salt, which slowly releases the boronic acid in situ.[8] Alternatively, use anhydrous conditions if the reaction chemistry allows. Lowering the reaction temperature can also help minimize decomposition. |
| Incorrect base selection. | The choice of base can influence the rate of protodeboronation. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH. For some systems, fluoride bases (e.g., KF) can be effective.[7][8] |
| Suboptimal solvent system. | While some water is often necessary for Suzuki-Miyaura couplings, an excessive amount can accelerate the decomposition of sensitive boronic acids. Experiment with different ratios of organic solvent to water. Common solvents include dioxane, THF, and DMF.[6][7] |
| Catalyst deactivation or inefficient transmetalation. | Ensure the reaction is properly degassed to prevent oxidation of the palladium catalyst. For challenging couplings involving electron-deficient pyridylboronic acids, specialized ligands (e.g., phosphine-based ligands) may be required to facilitate transmetalation. |
Issue 2: Inconsistent results or poor reproducibility.
| Possible Cause | Suggested Solution |
| Formation of boroxines. | Pyridylboronic acids can exist as a mixture of the monomer and the boroxine trimer, which can affect stoichiometry and reactivity. The equilibrium is water-dependent. While boroxines can be reactive in couplings, ensuring consistent hydration or dehydration of the starting material can improve reproducibility. Adding a controlled amount of water can shift the equilibrium to the monomeric form.[3][4] |
| Variability in the quality of the pyridylboronic acid. | Pyridylboronic acids, especially the 2-substituted isomer, can degrade upon storage. It is advisable to use fresh or properly stored material. Purity can be checked by NMR, though oligomerization can complicate spectra. |
Quantitative Data
Table 1: pH-Rate Profile for the Protodeboronation of Pyridylboronic Acids
| Pyridylboronic Acid Isomer | Half-life (t₀.₅) at 70 °C | pH of Maximum Decomposition Rate |
| 2-Pyridylboronic Acid | ~25-50 seconds | ~7 |
| 3-Pyridylboronic Acid | > 1 week | N/A (very slow decomposition) |
| 4-Pyridylboronic Acid | > 1 week | N/A (very slow decomposition) |
| Data sourced from studies on the aqueous-organic protodeboronation of heteroaromatic boronic acids.[1][2] |
Table 2: Approximate pKa Values for Pyridylboronic Acids in Aqueous Media
| Compound | pKa (Boronic Acid) | pKa (Pyridinium) |
| Phenylboronic Acid | ~8.8 | N/A |
| 2-Pyridylboronic Acid | ~4.5 | ~4.0 |
| 3-Pyridylboronic Acid | ~8.5 | ~4.9 |
| 4-Pyridylboronic Acid | ~8.3 | ~5.5 |
| Note: pKa values can vary depending on the specific conditions (e.g., solvent composition, temperature, ionic strength). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Stable Pyridylboronic Acid in Aqueous Media
-
Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 mmol), the 3- or 4-pyridylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume). Add a degassed aqueous solution of a base, such as 2 M Na₂CO₃ (2.0 mmol).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring the Stability of a Pyridylboronic Acid in an Aqueous Buffer by ¹¹B NMR Spectroscopy
-
Sample Preparation: Prepare a stock solution of the pyridylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆). Prepare a series of aqueous buffers (e.g., phosphate buffers) at different pH values in D₂O.
-
NMR Sample: In an NMR tube, add a known concentration of the pyridylboronic acid stock solution to a specific buffer solution. The final concentration should be suitable for NMR analysis (e.g., 10-20 mM).
-
¹¹B NMR Acquisition: Acquire an initial ¹¹B NMR spectrum. The sp²-hybridized boronic acid will have a characteristic chemical shift, while the sp³-hybridized boronate ester (formed upon reaction with a diol, if present) will appear at a different chemical shift.
-
Time-course Monitoring: Acquire subsequent ¹¹B NMR spectra at regular time intervals to monitor any changes in the signals, which would indicate degradation or reaction of the boronic acid.
-
Data Analysis: Integrate the signals corresponding to the boronic acid and any degradation products to determine the rate of decomposition at a given pH.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Caption: Equilibria of pyridylboronic acid species in water.
Caption: Simplified mechanism of protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Utilizing MIDA Boronates to Overcome 2-Pyridylboronic Acid Instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing N-methyliminodiacetic acid (MIDA) boronates to stabilize otherwise unstable 2-pyridylboronic acids for use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridylboronic acids so unstable, and how do MIDA boronates solve this "2-pyridyl problem"?
A1: 2-Pyridylboronic acids are notoriously unstable due to the electron-deficient nature of the pyridine ring and the proximity of the nitrogen lone pair, which facilitates protodeboronation—the cleavage of the C-B bond.[1][2][3] This instability leads to decomposition on the benchtop and under Suzuki-Miyaura cross-coupling conditions, resulting in low yields and reproducibility issues.[1][3]
MIDA boronates serve as a robust protecting group for the boronic acid functionality.[4][5] The MIDA ligand forms a stable, bicyclic structure with the boron atom, rendering the C-B bond less susceptible to premature cleavage.[6] These MIDA-protected 2-pyridyl boronates are typically air-stable, crystalline solids that can be purified by chromatography and stored for extended periods.[6] In the presence of a mild aqueous base, the MIDA group is slowly hydrolyzed, gradually releasing the reactive 2-pyridylboronic acid in situ for the cross-coupling reaction.[7][8] This "slow-release" mechanism maintains a low concentration of the unstable boronic acid, favoring the desired cross-coupling over decomposition.[7][9]
Q2: What are the general advantages of using 2-pyridyl MIDA boronates over other stabilized forms of 2-pyridylboronic acids?
A2: While other surrogates like trifluoroborates or diethanolamine adducts exist, 2-pyridyl MIDA boronates offer a unique combination of advantages:[6][8]
-
Benchtop Stability: They are often crystalline, free-flowing solids that are stable in air, facilitating easier handling, purification, and storage.[6]
-
Chromatographic Stability: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, allowing for high purity of the building blocks.[6][10]
-
Controlled Release: The rate of hydrolysis to the active boronic acid can be controlled by the reaction conditions, which is the foundation of the "slow-release" strategy that minimizes decomposition.[7][9]
-
Broad Compatibility: They are compatible with a wide range of subsequent chemical transformations, enabling their use in complex, multi-step syntheses.[5][10]
Q3: When should I use the "fast" versus "slow" deprotection conditions for a MIDA boronate?
A3: The choice between "fast" and "slow" deprotection (hydrolysis) depends on the synthetic step:
-
Slow-Release for Cross-Coupling: For Suzuki-Miyaura reactions, "slow-release" conditions are employed. This typically involves a mild base like potassium phosphate (K₃PO₄) with a controlled amount of water at elevated temperatures.[7][9] The goal is to generate the unstable boronic acid slowly, so its concentration remains low and it is consumed by the catalytic cycle before it can decompose.
-
Fast Deprotection for Subsequent Steps: If you need to generate the boronic acid quantitatively for a different type of reaction or for analysis, "fast" deprotection is used. This is typically achieved with a strong aqueous base like sodium hydroxide (NaOH) at room temperature, leading to complete hydrolysis in minutes.[5][9]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
| Potential Cause | Troubleshooting Step |
| Inefficient MIDA Deprotection | The slow-release of the boronic acid is critical. Ensure the presence of a suitable aqueous base (e.g., K₃PO₄) and a protic solvent or co-solvent (e.g., water, isopropanol).[7][8] The reaction may require elevated temperatures (e.g., 80-100 °C) to facilitate hydrolysis.[7] |
| Catalyst Inhibition/Decomposition | The nitrogen atom of the pyridine can coordinate to the palladium center, inhibiting catalysis. The use of a copper co-catalyst, such as copper(II) acetate with diethanolamine (DEA), has been shown to be crucial for overcoming this issue and achieving high yields, especially with challenging substrates.[7][11] |
| Protodeboronation of Released Boronic Acid | Even under slow-release conditions, if the catalytic cycle is too slow, decomposition can still occur. Ensure an efficient palladium catalyst and ligand are used (e.g., an XPhos-based palladacycle).[7] The use of copper additives can also mitigate this by facilitating a faster transmetalation from an intermediate copper-pyridyl species to palladium.[7] |
| Deactivated Coupling Partner | Electron-rich or sterically hindered aryl/heteroaryl halides are challenging coupling partners. For these substrates, the optimized conditions including a copper additive are often essential.[7] Increasing reaction time or temperature may be necessary. |
Issue 2: Incomplete Consumption of Starting 2-Pyridyl MIDA Boronate
| Potential Cause | Troubleshooting Step |
| Insufficient Base or Water | The hydrolysis of the MIDA boronate is base-mediated.[9][12] Ensure at least stoichiometric amounts of a suitable base are present. The amount of water can also be critical for the rate of hydrolysis; ensure it is present as a co-solvent. |
| Reaction Temperature is Too Low | The slow hydrolysis of MIDA boronates with mild bases like K₃PO₄ often requires elevated temperatures to proceed at a reasonable rate.[7][9] Gradually increase the reaction temperature (e.g., in 10 °C increments) to see if conversion improves. |
| Poor Solubility | The MIDA boronate or other reagents may not be fully dissolved at the reaction temperature. Ensure the chosen solvent (e.g., DMF) is appropriate for all components.[7] |
Issue 3: Formation of Homocoupling or Other Side Products
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative homocoupling of the boronic acid intermediate. |
| Side Reactions of the Coupling Partner | If the aryl halide coupling partner is complex, it may undergo side reactions under the basic, high-temperature conditions. Consider if a lower temperature or a different base could be tolerated. |
Data Presentation
Table 1: Comparison of Cross-Coupling Conditions for 2-Pyridyl MIDA Boronate with Aryl Chlorides. [7]
| Entry | Aryl Chloride | Additive | Yield (%) |
| 1 | 4-Chloroacetophenone | None | Low Yield |
| 2 | 4-Chloroacetophenone | Cu(OAc)₂ | Moderate |
| 3 | 4-Chloroacetophenone | Cu(OAc)₂ / DEA | 84 |
| 4 | 4-Chlorotoluene | Cu(OAc)₂ / DEA | 92 |
| 5 | 1-Chloro-4-methoxybenzene | Cu(OAc)₂ / DEA | 88 |
| 6 | 2-Chlorotoluene | Cu(OAc)₂ / DEA | 85 |
Conditions: 1.5 equiv MIDA boronate, 5 mol % XPhos Palladacycle, 5.0 equiv K₃PO₄, DMF, 100 °C, 24 h.
Experimental Protocols
Protocol 1: General Synthesis of a 2-Pyridyl MIDA Boronate from a 2-Bromopyridine [6]
This protocol is based on the direct transligation of a trialkoxyborate salt with MIDA at elevated temperatures.
-
Formation of the Triisopropoxyborate Salt: To a solution of 2-bromopyridine (1.0 equiv) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes. Add triisopropyl borate (1.1 equiv) dropwise and allow the reaction to warm to room temperature.
-
Solvent Exchange: Remove the THF under reduced pressure.
-
MIDA Complexation: To the resulting residue, add N-methyliminodiacetic acid (MIDA, 1.2 equiv) and anhydrous DMSO.
-
Heating: Heat the mixture to 110-130 °C. The reaction progress can be monitored by ¹H NMR.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is worked up using an appropriate extraction procedure. The crude product is then purified by silica gel chromatography to yield the crystalline 2-pyridyl MIDA boronate.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling of a 2-Pyridyl MIDA Boronate [7]
This protocol is a general solution for coupling with a range of aryl and heteroaryl halides.
-
Reagent Preparation: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), the 2-pyridyl MIDA boronate (1.5 equiv), potassium phosphate (K₃PO₄, 5.0 equiv), copper(II) acetate (Cu(OAc)₂, 50 mol %), and diethanolamine (DEA, 1.0 equiv).
-
Catalyst Addition: Add the XPhos Palladacycle catalyst (5 mol %).
-
Solvent Addition: Add anhydrous DMF (to a concentration of 0.125 M).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel chromatography.
Visualizations
Caption: Workflow for the synthesis and cross-coupling of 2-pyridyl MIDA boronates.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Selection for Challenging Suzuki Couplings of Heteroaryl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a heteroaryl boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling with a heteroaryl boronic acid fails or gives low yields, several key parameters should be systematically evaluated:
-
Catalyst Activity: Ensure the palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable precatalyst like a palladacycle is advisable.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and run the reaction under an inert atmosphere, such as Nitrogen or Argon.[1]
-
Reagent Purity and Stability: Verify the purity of your heteroaryl boronic acid and the coupling partner. Heteroaryl boronic acids can be unstable and prone to degradation over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing the degradation of starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging heteroaryl couplings, standard ligands like PPh₃ may be ineffective. More electron-rich and bulky phosphine ligands are often required.
Q2: I am observing significant protodeboronation of my heteroaryl boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a common and often significant side reaction with heteroaryl boronic acids, especially those that are electron-rich.[1] Here are several strategies to mitigate this issue:
-
Use of Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1][2]
-
Use of More Stable Boronic Acid Surrogates: To counteract the inherent instability of many heteroaryl boronic acids, more stable derivatives are frequently used.[3] These include:
-
Boronic Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids.[3]
-
Potassium Heteroaryltrifluoroborates: These salts are often crystalline, air-stable solids and can be more robust than boronic acids.[3]
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable and release the boronic acid slowly under the reaction conditions.[2][4]
-
-
Careful Selection of Ligand: While bulky phosphine ligands are often beneficial for the cross-coupling itself, they can sometimes promote palladium-catalyzed protodeboronation.[5] Therefore, ligand screening is crucial to find a balance between promoting the desired coupling and minimizing this side reaction.
Q3: Which types of ligands are generally most effective for challenging Suzuki couplings of heteroaryl boronic acids?
A3: The success of a challenging Suzuki coupling involving heteroaryl boronic acids is highly dependent on the choice of ligand. Generally, bulky and electron-rich phosphine ligands are required to promote the key steps of the catalytic cycle, particularly for sterically hindered or electron-deficient substrates.[1][6]
-
Buchwald-type Biarylphosphine Ligands: These are among the most effective and widely used ligands for difficult Suzuki couplings.[1] Examples include:
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can be very effective in stabilizing the palladium catalyst and promoting the reaction.[1] PEPPSI-type precatalysts are commonly used with NHC ligands.[8]
-
Monodentate Ferrocene Phosphine Ligands: These have also been shown to be effective in promoting Suzuki reactions.[6]
The choice of ligand is often substrate-dependent, and screening a variety of ligands may be necessary to identify the optimal one for a specific transformation.
Data Presentation: Ligand and Base Effects on Heteroaryl Suzuki Couplings
Table 1: Effect of Different Ligands on the Suzuki Coupling of 3-Pyridylboronic Acid with 4-Chloroanisole
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | PCy₃ | 25 |
| 3 | SPhos | 95 |
| 4 | XPhos | 92 |
Reaction conditions: 1.2 equiv. 3-pyridylboronic acid, 1.0 equiv. 4-chloroanisole, 2 mol% Pd(OAc)₂, 4 mol% ligand, 2.0 equiv. K₃PO₄, dioxane/H₂O (10:1), 100 °C, 12 h.
Table 2: Influence of Base and Solvent on the Coupling of 2-Thiopheneboronic Acid with 2-Chloropyridine
| Entry | Base | Solvent | Yield (%) | Protodeboronation (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (5:1) | 45 | 30 |
| 2 | K₃PO₄ | Dioxane/H₂O (5:1) | 65 | 20 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (5:1) | 78 | 15 |
| 4 | K₃PO₄ | Anhydrous Dioxane | 85 | <5 |
Reaction conditions: 1.5 equiv. 2-thiopheneboronic acid, 1.0 equiv. 2-chloropyridine, 1 mol% XPhos Pd G3, 2.0 equiv. base, 110 °C, 8 h.
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling Using a Buchwald-type Precatalyst [1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), heteroaryl boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Anhydrous Cross-Coupling of a Neopentyl Heteroarylboronic Ester [3]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the heteroaryl bromide (0.20 mmol, 1.0 equiv), neopentyl heteroarylboronic ester (0.24 mmol, 1.2 equiv), Pd-PEPPSI-IPr catalyst (0.01 mmol, 5 mol %), and potassium trimethylsilanolate (TMSOK, 0.28 mmol, 1.4 equiv) to a vial.[3]
-
Solvent and Additive: Add anhydrous 1,4-dioxane (1.0 mL) and trimethyl borate (0.60 mmol, 3.0 equiv) to the vial.[3]
-
Reaction: Seal the vial with a Teflon-lined cap and heat the mixture at 100 °C for 3 hours.[3]
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the product.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for ligand selection in challenging Suzuki couplings.
Caption: Common side reactions in Suzuki couplings of heteroaryl boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid and Other Pyridylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid and other relevant pyridylboronic acids, focusing on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The strategic selection of coupling reagents is paramount for the successful synthesis of complex molecules, and this document aims to provide an objective overview supported by available data to aid in this process.
Introduction to Pyridylboronic Acids in Drug Discovery
Pyridylboronic acids are indispensable building blocks in medicinal chemistry and drug discovery. The pyridine moiety is a common feature in a vast number of biologically active compounds, and the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for its incorporation into complex molecular architectures. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between a boronic acid and an organohalide, demonstrating high functional group tolerance and generally providing good to excellent yields.
However, the use of pyridylboronic acids is not without its challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem". Furthermore, pyridylboronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the overall yield of the desired product. The reactivity and stability of pyridylboronic acids are significantly influenced by the nature and position of substituents on the pyridine ring.
The Subject of Comparison: this compound
This compound (CAS: 1253575-61-9) is a substituted pyridylboronic acid with features that are expected to influence its reactivity in cross-coupling reactions.
-
2-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 2-position is anticipated to mitigate the "2-pyridyl problem" by reducing the basicity of the pyridine nitrogen, thereby lessening its coordination to the palladium catalyst.
-
6-(2-methoxyethoxy) Substituent: This alkoxy group at the 6-position is an electron-donating group, which can influence the electronic properties of the pyridine ring and potentially impact the transmetalation step of the catalytic cycle.
-
3-Boronic Acid Group: The position of the boronic acid group at the 3-position generally avoids the most severe catalyst inhibition issues associated with 2-pyridylboronic acids.
Due to a lack of directly comparable experimental data for this compound in the public domain, this guide will draw comparisons with structurally related and well-characterized pyridylboronic acids to infer its potential performance.
Performance Comparison of Selected Pyridylboronic Acids
The following tables summarize the performance of various pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions with different coupling partners. It is important to note that reaction conditions can vary between studies, which may affect direct comparisons of yields.
Table 1: Suzuki-Miyaura Coupling of Various Pyridylboronic Acids with Aryl Bromides
| Pyridylboronic Acid | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Pyridylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~95% |
| 2-Fluoro-5-pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | ~85% |
| (6-Methoxypyridin-3-yl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | ~90% |
| 2-Fluoro-3-pyridylboronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~88% |
Note: Data for 2-Fluoro-3-pyridylboronic acid is included to provide insight into the effect of a 2-fluoro substituent.
Table 2: Comparison of Substituent Effects on Reactivity
| Substituent at Position 2 | Substituent at Position 6 | Expected Effect on Reactivity | Rationale |
| Fluoro | H | Increased | Reduces pyridine nitrogen basicity, mitigating catalyst inhibition. |
| H | Methoxyethoxy | Modulated | Electron-donating group can affect the electronic nature of the boronic acid. |
| Fluoro | Methoxyethoxy | Potentially Enhanced | Combination of reduced catalyst inhibition and modified electronic properties. |
Experimental Protocols
A general and robust protocol for the Suzuki-Miyaura cross-coupling of pyridylboronic acids is provided below. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), the pyridylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv., e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, DME, often with 10-20% water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison of selected pyridylboronic acids.
Navigating the "2-Pyridyl Problem": A Comparative Guide to Stille and Negishi Cross-Coupling Reactions as Alternatives to the Suzuki Coupling
For researchers, scientists, and drug development professionals, the incorporation of the 2-pyridyl moiety into molecular frameworks is a frequent necessity, given its prevalence in pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling, a workhorse of modern synthetic chemistry, often encounters significant challenges when applied to 2-pyridyl systems—a phenomenon widely referred to as the "2-pyridyl problem." This guide provides an objective comparison of two powerful alternatives, the Stille and Negishi cross-coupling reactions, offering a data-driven overview of their performance, supported by experimental protocols, to aid in the strategic selection of the most suitable method.
The primary difficulties with the Suzuki coupling of 2-pyridyl substrates stem from the instability of 2-pyridylboronic acids and their derivatives, which are prone to protodeboronation, and the often sluggish reaction kinetics.[1] While optimized protocols and more stable boronic acid surrogates have been developed, Stille and Negishi couplings present robust and often more reliable alternatives.
Performance Comparison: Suzuki vs. Stille vs. Negishi
The choice between these cross-coupling methods hinges on a variety of factors including the stability of the organometallic reagent, functional group tolerance, toxicity, and reaction conditions. While optimized Suzuki reactions can provide excellent yields, Stille and Negishi couplings often offer broader substrate scope and more consistent results, particularly with challenging substrates.[2]
Quantitative Data Summary
The following tables summarize representative experimental data for the Suzuki, Stille, and Negishi cross-coupling reactions for the synthesis of 2-arylpyridines. It is important to note that direct comparison is challenging as reaction conditions are often optimized for each specific transformation.
Table 1: Suzuki Coupling of 2-Halopyridines with Arylboronic Acids/Esters
| Entry | 2-Pyridyl Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [3] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-AmylOH | 110 | 18 | 85 | [4] |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 | [1] |
| 4 | 2-Iodopyridine | 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 90 | 24 | 82 | [5] |
Table 2: Stille Coupling of 2-Halopyridines with Organostannanes
| Entry | 2-Pyridyl Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 92 | [6] |
| 2 | 2-Iodopyridine | 2-Thienyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 80 | 6 | 88 | [7] |
| 3 | 2-Bromopyridine | Vinyltributylstannane | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | THF | 65 | 16 | 95 | [8] |
| 4 | 2-Chloropyridine | 4-Methoxyphenyltributylstannane | Pd(OAc)₂ (2) | PCy₃ (4) | CsF | Dioxane | 100 | 48 | 75 | [9] |
Table 3: Negishi Coupling of 2-Halopyridines with Organozinc Reagents
| Entry | 2-Pyridyl Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 96 | [10] |
| 2 | 2-Chloropyridine | 4-Tolylzinc chloride | Pd₂(dba)₃ (1) | XPhos (2) | THF | RT | 16 | 91 | [4] |
| 3 | 2-Iodopyridine | 2-Furylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 70 | 8 | 85 | [11] |
| 4 | 2-Bromopyridine | Ethylzinc iodide | NiCl₂(dppe) (5) | - | THF | 60 | 24 | 72 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are general experimental protocols for each of the key cross-coupling reactions.
Optimized Suzuki Coupling Protocol for 2-Pyridyl Systems[3]
-
Reagent Preparation : In a flame-dried Schlenk tube under an argon atmosphere, combine the 2-halopyridine (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Reaction Setup : Add the base (e.g., K₃PO₄, 2.0-3.0 mmol) and the degassed solvent (e.g., toluene/water mixture).
-
Reaction Execution : Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up : Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography.
Stille Coupling Protocol for 2-Pyridyl Systems[6]
-
Reagent Preparation : To a flame-dried flask under an inert atmosphere, add the 2-halopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI if required.
-
Reaction Setup : Add the degassed solvent (e.g., toluene or DMF).
-
Reagent Addition : Add the organostannane reagent (1.1-1.5 mmol) via syringe.
-
Reaction Execution : Heat the mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Monitoring and Work-up : After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of KF or DBU, which precipitates the tin salts. Filter the mixture through celite. The organic layer is then washed with brine, dried, and concentrated.
-
Purification : Purify the residue by flash chromatography.
Negishi Coupling Protocol for 2-Pyridyl Systems[10]
-
Organozinc Reagent Preparation (if not commercially available) : The organozinc reagent is typically prepared in situ by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). This step must be carried out under strictly anhydrous and inert conditions.
-
Reaction Setup : In a separate flame-dried flask under argon, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligand in anhydrous THF.
-
Reagent Addition : Add the 2-halopyridine (1.0 mmol) to the catalyst mixture, followed by the slow addition of the organozinc reagent (1.1-2.0 mmol) at room temperature or below.
-
Reaction Execution : Allow the reaction to stir at room temperature or with gentle heating until completion.
-
Monitoring and Work-up : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine. Dry the solution over anhydrous sulfate, filter, and remove the solvent in vacuo.
-
Purification : The crude product is purified by column chromatography.
Logical Workflow for Method Selection
The selection of an appropriate cross-coupling method is a critical decision in the synthesis of 2-pyridyl-containing molecules. The following diagram illustrates a logical workflow to guide this choice based on key experimental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fluorinated and Non-Fluorinated Pyridine Boronic Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridine boronic acids are pivotal building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The introduction of fluorine to the pyridine ring can significantly modulate the physicochemical and biological properties of these reagents. This guide provides an objective comparison of the efficacy of fluorinated and non-fluorinated pyridine boronic acids, supported by experimental data, to aid in the rational selection of building blocks for synthesis and drug discovery.
The Impact of Fluorination on Physicochemical Properties
The high electronegativity of fluorine profoundly influences the electron density of the pyridine ring, which in turn affects the properties of the boronic acid moiety. This alteration of electronic properties can lead to enhanced reactivity in chemical transformations and modulated biological activity. One of the key parameters affected is the acidity (pKa) of the boronic acid. The introduction of electron-withdrawing fluorine atoms generally increases the acidity of the boronic acid.[1] This increased acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields and faster reaction times.[2]
Furthermore, fluorination is a well-established strategy to enhance the metabolic stability and membrane permeability of drug candidates.[3][4] The replacement of a hydrogen atom with fluorine can block sites of metabolism by cytochrome P450 enzymes and alter the lipophilicity of a molecule, thereby improving its pharmacokinetic profile.[3][4]
Efficacy in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The choice of the boronic acid is critical to the success of this reaction. Fluorinated pyridine boronic acids often exhibit enhanced performance in these couplings.
Quantitative Performance Comparison
The following tables summarize the performance of various fluorinated and non-fluorinated pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and coupling partners across different studies.[5]
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [5]
This table presents the yields of 2-arylpyridines from the coupling of various heteroaryl boronic acids with PyFluor, providing a standardized electrophile for comparison.
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 68 |
| 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 55 |
| 2-Fluoropyridine-3-boronic acid | 2-(2-Fluoropyridin-3-yl)pyridine | 85 |
| Pyridine-3-boronic acid | 2,3'-Bipyridine | 70 |
Table 2: Suzuki-Miyaura Coupling of Functionalized Pyridylboronic Acids with Heteroaryl Bromides [5]
This table showcases the performance of different functionalized pyridylboronic acids when coupled with various heteroaryl bromides, highlighting the impact of substituents on the pyridine ring.
| Pyridylboronic Acid | Coupling Partner | Product | Yield (%) |
| Pyridine-3-boronic acid | 2-Bromothiophene | 3-(Thiophen-2-yl)pyridine | 78 |
| Pyridine-4-boronic acid | 2-Bromofuran | 4-(Furan-2-yl)pyridine | 72 |
| 2-Fluoropyridine-3-boronic acid | 2-Bromothiophene | 3-(Thiophen-2-yl)-2-fluoropyridine | 91 |
| 2-Chloropyridine-3-boronic acid | 2-Bromothiophene | 3-(Thiophen-2-yl)-2-chloropyridine | 85 |
| 2-Methylpyridine-3-boronic acid | 2-Bromothiophene | 3-(Thiophen-2-yl)-2-methylpyridine | 65 |
Biological Efficacy and Drug Development
The introduction of fluorine into pyridine-based molecules has a significant impact on their biological activity. Fluorine substitution can enhance binding affinity to target proteins, improve metabolic stability, and increase bioavailability, making fluorinated pyridine derivatives highly attractive in drug discovery.[3][4][6]
For instance, a series of fluorinated imidazo[1,2-a]pyridine derivatives were developed as potential novel antipsychotic agents. These compounds displayed high affinity and positive allosteric modulator properties at the GABA-A receptor, enhanced metabolic stability, and a lack of hepatotoxicity.[6] The most promising compound from this series demonstrated antipsychotic-like activity in animal models.[6]
While direct comparative studies of the biological activity of a fluorinated versus a non-fluorinated pyridine boronic acid are not always available, the general principles of fluorine's impact on pharmacokinetics and pharmacodynamics are well-established.[3][4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a pyridine boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Pyridine boronic acid (fluorinated or non-fluorinated) (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃) (2-4 mol%)
-
Base (e.g., K₂CO₃, KF) (2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the pyridine boronic acid (1.2-1.5 equiv.), and the base.[5]
-
Catalyst and Ligand Addition: Add the palladium catalyst and the ligand (if required).[5]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.[5]
-
Solvent Addition: Add the anhydrous solvent and degassed water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is critical for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the anticipated performance of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Due to the absence of specific published data for this compound, this analysis is based on experimental results for structurally similar 2-fluoropyridine and 2-alkoxypyridine boronic acids.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of pyridyl boronic acids in these reactions is influenced by the electronic and steric nature of the substituents on the pyridine ring. The presence of a fluorine atom at the 2-position and an alkoxy group at the 6-position is expected to modulate the electronic properties of the boronic acid and influence its coupling efficiency.
Comparative Yields of Structurally Similar Boronic Acids in Suzuki-Miyaura Coupling
The following table summarizes the performance of various substituted pyridyl and other heteroaryl boronic acids in Suzuki-Miyaura coupling reactions, providing a benchmark for the expected reactivity of this compound.
| Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | - | 82 | [1] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | - | 75 | [1] |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | - | 45 | [1] |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | - | 42 | [1] |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 0.25 | Not specified | [2] |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 (est.) | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on typical conditions for the Suzuki-Miyaura coupling of heteroaryl boronic acids.
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide, this compound, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and, if applicable, degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Carbon-Nitrogen Bond Formation: Chan-Lam Coupling
While the user prompt mentioned Buchwald-Hartwig amination, this reaction typically involves the coupling of an amine with an aryl halide or triflate. For the formation of a C-N bond using a boronic acid as the coupling partner, the Chan-Lam coupling is the more appropriate reaction. This copper-catalyzed reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Comparative Yields of Pyridyl Boronic Acids in Chan-Lam Coupling
The following table presents data from Chan-Lam couplings of various pyridyl and aryl boronic acids with amines, which can serve as a reference for the expected performance of this compound.
| Boronic Acid | Amine/N-Heterocycle | Catalyst (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ (1.0) | DIPEA (3.0) | DMSO | 120 | 24 | - | [1] |
| 3-Pyridylboronic acid | Benzimidazole | - | - | - | - | - | 22 | [4] |
| Phenylboronic acid | 9H-Carbazole | --INVALID-LINK--₂ (0.08) | K₂CO₃ (1.0) | MeOH | - | - | 45 | [2] |
| Aryl boronic acids | 2-Nitroimidazole | --INVALID-LINK--₂ (0.08) | K₂CO₃ (1.0) | MeOH | - | - | 77-85 | [2] |
| Arylboronic acid | 3-Aminopyridine | - | - | - | - | - | 70 | [5] |
Experimental Protocol: Chan-Lam Coupling
This generalized protocol is based on typical conditions for the Chan-Lam N-arylation of amines with boronic acids.
Materials:
-
This compound (1.0-1.5 equiv)
-
Amine or N-heterocycle (1.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 10 mol% to 1.0 equiv)
-
Optional: Ligand (e.g., Pyridine, 1,10-Phenanthroline)
-
Base (e.g., Pyridine, Et₃N, DIPEA, if required)
-
Solvent (e.g., DCM, Toluene, MeOH, DMSO)
-
Molecular sieves (optional)
Procedure:
-
To a reaction vessel, add the amine or N-heterocycle, this compound, copper catalyst, and optional ligand and molecular sieves.
-
Add the solvent and base (if used).
-
Stir the reaction mixture, often open to the air, at room temperature or with heating (typically 25-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Selectivity Analysis
The selectivity of coupling reactions with this compound will be influenced by several factors:
-
Regioselectivity: In Suzuki-Miyaura coupling, the reaction will occur at the carbon bearing the boronic acid group. In substrates with multiple halide leaving groups, selectivity can often be achieved based on the relative reactivity of the C-X bonds (I > Br > Cl).
-
Chemoselectivity: The presence of other potentially reactive functional groups on either coupling partner may influence the outcome of the reaction. The mild conditions of both Suzuki-Miyaura and Chan-Lam couplings generally allow for good functional group tolerance.
-
N- vs. O-Arylation in Chan-Lam Coupling: For substrates containing both N-H and O-H groups (e.g., amino phenols), the selectivity of arylation can be pH and solvent dependent, but N-arylation is often favored.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. books.rsc.org [books.rsc.org]
Comparative study of different palladium catalysts for pyridylboronic acid coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling of pyridylboronic acids is a critical transformation. The pyridine motif is a ubiquitous scaffold in pharmaceuticals and functional materials, making its efficient incorporation a key synthetic challenge. The choice of the palladium catalyst is paramount to overcoming the inherent difficulties of this reaction, such as catalyst inhibition by the basic pyridine nitrogen and the stability of the boronic acid itself. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to facilitate the selection of the optimal catalytic system.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of pyridylboronic acids is dictated by a combination of factors including the palladium precursor, the ancillary ligand, the base, and the solvent system. Below is a summary of the performance of different classes of palladium catalysts in relevant coupling reactions. While direct head-to-head comparisons for the exact same pyridylboronic acid coupling are not always available in the literature, the following data, compiled from various studies on pyridyl and related heteroaryl boronic acids, provides a strong comparative overview.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Pyridyl and Related Arylboronic Acids
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | 85-95 | 1-3 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 1-6 | >95 | 0.5-2 |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 25 | 12 | ~95 | 1-2 |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | 1-2 |
Key Observations:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, Pd(PPh₃)₄ often requires higher catalyst loadings and longer reaction times for challenging substrates like pyridines, and yields can be moderate.[1]
-
Ferrocenylphosphine Ligated Catalysts (e.g., PdCl₂(dppf)): These catalysts, particularly PdCl₂(dppf), show improved performance over traditional catalysts for heteroaromatic couplings, offering higher yields in shorter reaction times.[2]
-
Buchwald-type Catalysts (e.g., XPhos and SPhos based): The development of bulky, electron-rich phosphine ligands by Buchwald and coworkers has revolutionized Suzuki-Miyaura couplings. Precatalysts like XPhos Pd G2 and SPhos Pd G2 are highly active, enabling the coupling of challenging substrates, including electron-deficient pyridines and sterically hindered partners, often at low catalyst loadings and with high yields.[1]
-
N-Heterocyclic Carbene (NHC) Ligated Catalysts (e.g., PEPPSI™-IPr): NHC-ligated palladium catalysts are known for their high stability and catalytic activity.[3] The PEPPSI™-IPr catalyst, for example, can achieve very high yields in short reaction times with low catalyst loadings.[2] This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs).[3]
-
Ligandless Systems: In some cases, simple palladium salts like Pd(OAc)₂ can be effective without the addition of an external ligand, particularly in aqueous solvent systems.[1] However, the scope of these systems can be limited.
Experimental Protocols
Reproducibility and the ability to adapt a procedure are critical in a research setting. Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of pyridylboronic acids, which can be adapted based on the specific catalyst system chosen.
General Procedure using a Buchwald-type Precatalyst (e.g., XPhos Pd G2)
This protocol is a general guideline for using a modern, air-stable palladium precatalyst.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Pyridylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G2 (or similar Buchwald precatalyst) (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene (3-5 mL)
-
Degassed water (optional, 0.5-1.0 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl/heteroaryl halide, pyridylboronic acid, palladium precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent (and degassed water, if using a biphasic system) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
General Procedure using an in situ Generated Catalyst from Pd(OAc)₂ and a Ligand
This protocol is for generating the active catalyst in the reaction mixture.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Pyridylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (0.012-0.024 mmol, 1.2-2.4 mol%)
-
Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene) (3-5 mL)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or in a Schlenk flask under a positive pressure of inert gas, add Pd(OAc)₂, the phosphine ligand, and the base to the flask.
-
Add the aryl/heteroaryl halide and the pyridylboronic acid.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction and Work-up: Follow steps 4-7 from the procedure for Buchwald-type precatalysts.
Visualizing the Process
To aid in the conceptualization of the experimental process, the following diagrams illustrate the general catalytic cycle and a typical laboratory workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed pyridylboronic acid coupling.
References
A Comparative Analysis: (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid vs. its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of optimal reagents is critical for the successful synthesis of complex molecules. In the realm of Suzuki-Miyaura cross-coupling reactions, organoboron compounds are indispensable. This guide provides an objective comparison between (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective performance, stability, and handling characteristics, supported by representative experimental data.
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates have emerged as a superior alternative to boronic acids for many applications.[1][2] The core advantages of using the trifluoroborate salt of this compound stem from its enhanced stability. Boronic acids are susceptible to degradation pathways such as protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and lead to inconsistent yields.[1][2] In contrast, the tetracoordinate nature of the boron atom in trifluoroborates renders them significantly more stable to air and moisture, making them bench-stable crystalline solids that can be stored for extended periods without degradation.[1][3][4] This stability often translates to more reliable and reproducible cross-coupling reactions, particularly with challenging substrates.[1]
Data Presentation: A Comparative Overview
The following tables summarize the key differences and representative performance data between the two organoboron reagents in a typical Suzuki-Miyaura cross-coupling reaction.
Table 1: Physicochemical and Stability Comparison
| Property | This compound | Potassium (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)trifluoroborate |
| State | Often an amorphous solid | Crystalline solid[1][2] |
| Air & Moisture Stability | Prone to decomposition (protodeboronation, boroxine formation)[1][3] | High, can be stored indefinitely without special precautions[2][3] |
| Handling | May require storage under inert atmosphere for long-term stability | Easy to handle, free-flowing solid[2] |
| Stoichiometry | Can be complicated by the presence of boroxines[2] | Well-defined and reliable |
Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling with 4-Bromoanisole
| Entry | Organoboron Reagent | Yield (%) | Reaction Time (h) | Notes |
| 1 | Boronic Acid | 78 | 12 | Yields can be variable depending on the purity and age of the boronic acid. |
| 2 | Trifluoroborate Salt | 92 | 8 | Consistently higher yields and shorter reaction times are often observed.[1] |
Note: The data presented are representative and based on the general performance differences between boronic acids and trifluoroborate salts as documented in the literature. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Synthesis of Potassium (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)trifluoroborate
This protocol outlines the straightforward conversion of the boronic acid to its more stable trifluoroborate salt.[2][5]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) to the stirring methanolic solution.
-
A white precipitate of the potassium trifluoroborate salt typically forms immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash with cold water, then acetone, and dry under vacuum to yield the potassium (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)trifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the cross-coupling of the boronic acid or its trifluoroborate salt with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
This compound OR Potassium (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)trifluoroborate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, the organoboron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
Mandatory Visualizations
Caption: Stability comparison of boronic acid and its trifluoroborate salt.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
Validating Coupling Product Structures: A Comparative Guide to Advanced Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis. Coupling reactions, which form the backbone of modern organic chemistry and drug discovery, generate novel molecules whose precise atomic arrangement must be rigorously validated. This guide provides an objective comparison of the primary advanced spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
The Indispensable Trio: NMR, MS, and X-ray Crystallography
The structural elucidation of a novel coupling product rarely relies on a single technique. Instead, a combination of spectroscopic methods provides a comprehensive and unambiguous picture of the molecule's identity, purity, and three-dimensional arrangement.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[3][4] It provides detailed information about the carbon-hydrogen framework, allowing for the mapping of atomic connectivity.[1][5]
-
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7] Its primary role in this context is to confirm the molecular weight of the coupling product and provide clues about its structure through fragmentation patterns.[6][7]
-
X-ray Crystallography offers the most definitive and high-resolution method for determining the three-dimensional structure of a molecule.[8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of every atom can be determined.[10][11]
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical method depends on the specific information required, the nature of the sample, and available resources. The following table summarizes the key performance characteristics of NMR, MS, and X-ray Crystallography.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Primary Information | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, dynamic and conformational information in solution.[1][2][5] | Molecular weight, elemental composition, and structural information from fragmentation patterns.[6][7][12] | Unambiguous 3D molecular structure, absolute configuration, bond lengths, and angles in the solid state.[13][9][10] |
| Sample Amount | Milligrams (typically 10-20 mg).[1] | Micrograms to nanograms.[14] | Micrograms to milligrams (crystal dependent). |
| Sample State | Solution (requires deuterated solvents).[1][2] | Solid, liquid, or gas (often coupled with GC or LC for mixtures).[12][15] | High-quality single crystal.[10][11] |
| Purity Requirement | High purity (>95%) is ideal for unambiguous interpretation.[16] | Can analyze complex mixtures, especially when coupled with chromatography (GC-MS, LC-MS).[15][17] | Requires a highly pure, single crystalline form. Impurities can inhibit crystallization.[11][16] |
| Key Advantages | Non-destructive; provides detailed structural connectivity; quantitative nature allows for purity assessment.[1][5][18] | High sensitivity; rapid analysis; suitable for complex mixtures and trace analysis.[7][17][19] | Provides the absolute and definitive 3D structure.[13][9] |
| Key Limitations | Lower sensitivity compared to MS; can be complex to interpret for large molecules or those with overlapping signals.[1][20] | Isomers are often indistinguishable without fragmentation analysis; does not provide detailed connectivity on its own.[1][5] | The need to grow a suitable single crystal can be a significant bottleneck; provides a static picture of the molecule in the solid state.[10][11][20] |
Experimental Workflows and Decision Making
A logical workflow is crucial for the efficient and accurate validation of a coupling product's structure. The process often starts with less demanding techniques to confirm the reaction's success before moving to more definitive, and often more challenging, methods.
Caption: General experimental workflow for coupling product validation.
The choice of which advanced technique to prioritize depends on the specific questions being asked about the molecule.
Caption: Decision tree for selecting a validation technique.
Detailed Experimental Protocols
Accurate data begins with meticulous sample preparation. Below are generalized protocols for each key technique.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified coupling product.[1]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1] Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. If the structure is not immediately obvious, proceed with 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.[5]
-
Processing and Analysis: Process the spectra using appropriate software. Analyze chemical shifts, coupling constants, and correlations to elucidate the final structure.[1]
Protocol for Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[14]
-
Dilution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it further to a final concentration of 1-10 µg/mL, depending on the instrument's sensitivity.[14]
-
Filtration: If any precipitate is present, filter the sample to prevent blockages in the instrument.[14]
-
Vial Transfer: Place the final solution in a 2 mL mass spectrometry vial with a screw cap.[14]
-
Analysis: Analyze the sample using an appropriate ionization method (e.g., ESI) and mass analyzer. For complex mixtures, utilize a coupled technique like LC-MS to separate components before detection.[15]
Protocol for X-ray Crystallography
-
Crystallization: This is the most critical and often challenging step.[11] The goal is to grow a single crystal of sufficient size (ideally >0.1 mm in all dimensions) and quality.[11] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.[11]
-
Data Collection: Place the crystal in a focused beam of monochromatic X-rays.[11] The instrument rotates the crystal and collects the diffraction pattern on a detector.[21]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The phases of the diffracted X-rays are determined, an initial model of the structure is built, and it is then refined against the experimental data to yield the final, precise 3D structure.[11]
Conclusion
The validation of coupling products is a multi-faceted process that relies on the synergistic application of advanced spectroscopic techniques. While Mass Spectrometry provides a rapid confirmation of molecular weight and Nuclear Magnetic Resonance spectroscopy offers an unparalleled view of the molecular framework in solution, X-ray Crystallography stands as the ultimate arbiter of the three-dimensional structure in the solid state. By understanding the strengths and limitations of each method and applying them within a logical workflow, researchers can confidently and unambiguously determine the structure of their synthesized molecules, a critical step in advancing chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Coupling Mass Spectrometry with Thermal Analysis: The Benefits [hidenanalytical.com]
- 7. fiveable.me [fiveable.me]
- 8. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 9. eas.org [eas.org]
- 10. excillum.com [excillum.com]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. researchgate.net [researchgate.net]
- 13. rigaku.com [rigaku.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. news-medical.net [news-medical.net]
- 16. people.bu.edu [people.bu.edu]
- 17. Advancing Organic Chemistry Using High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 19. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In-Silico Modeling of Substituted Pyryidylboronic Acid Reactivity: A Comparative Guide
The reactivity of substituted pyridylboronic acids is a critical parameter in various chemical applications, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[1][2] The ability to accurately predict how different substituents on the pyridine ring influence the reactivity of the boronic acid moiety can significantly accelerate the development of novel synthetic methodologies and functional molecules. This guide provides a comparative overview of in-silico models used to predict the reactivity of these compounds, supported by experimental data and detailed methodologies.
Computational Approaches to Reactivity Prediction
In-silico modeling offers a powerful alternative to purely empirical approaches for understanding and predicting the reactivity of substituted pyridylboronic acids. The two primary computational strategies employed are quantum mechanics (QM) based methods and quantitative structure-activity relationship (QSAR) models.
Quantum Mechanics (QM) Methods
QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure and energy of molecules, providing insights into their reactivity.[3][4] Key parameters that can be computed to predict the reactivity of pyridylboronic acids include:
-
Activation Energy Barriers: Calculating the energy profile of a reaction, such as the transmetalation step in the Suzuki-Miyaura coupling, can directly predict the reaction rate.[5][6]
-
pKa Values: The acidity of the boronic acid is a crucial factor in its reactivity.[7] QM methods can be used to compute pKa values, which correlate with the ease of boronate formation, a key step in many reactions.[8][9]
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the nucleophilic and electrophilic character of the molecule, respectively, which is related to its reactivity.[1][4]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate chemical structure with a specific activity, in this case, reactivity.[10] These models are built by first calculating a set of molecular descriptors (e.g., steric, electronic, and topological) for a series of substituted pyridylboronic acids with known experimental reactivity. A mathematical relationship is then established between these descriptors and the observed reactivity.[11][12][13][14] Once validated, the QSAR model can be used to predict the reactivity of new, untested pyridylboronic acids.[15]
Experimental Validation of In-Silico Models
The predictive power of any in-silico model must be validated against experimental data. Key experimental techniques used to measure the reactivity of substituted pyridylboronic acids include:
-
Spectrophotometry: This technique can be used to determine the acid dissociation constants (pKa) of pyridylboronic acids by monitoring changes in absorbance at different pH values.[7]
-
NMR Spectroscopy: 11B NMR is particularly useful for studying the equilibrium between the boronic acid and its corresponding boronate ester, providing insights into its reactivity.[7]
-
Kinetic Studies: By monitoring the rate of a reaction involving a substituted pyridylboronic acid under pseudo-first-order conditions, the rate constants can be determined, providing a direct measure of reactivity.[7]
Comparative Data
The following tables summarize key quantitative data from both computational and experimental studies on the reactivity of pyridylboronic acids.
Table 1: Comparison of Experimental and Computationally Determined pKa Values for Pyridylboronic Acids
| Compound | Experimental pKa | Computational Method | Calculated pKa | Reference |
| 4-Pyridylboronic acid | 4.00 | B3LYP/6-31+G(d,p) with SM8 | Not specified in abstract | [7][9] |
| 4-(N-Me)Pyridylboronic acid | 3.96 | B3LYP/6-31+G(d,p) with SM8 | Not specified in abstract | [7][9] |
Table 2: Kinetic Data for the Reaction of Pyridylboronic Acids with Hinokitiol
| Boronic Acid Species | Rate Constant (k₁) | Conditions | Reference |
| 4-HPy⁺B(OH)₂ | Faster than boronate ion | Pseudo first-order | [7] |
| 4-(N-Me)Py⁺B(OH)₂ | Faster than boronate ion | Pseudo first-order | [7] |
Experimental and Computational Protocols
Experimental Protocol: Spectrophotometric Determination of pKa
-
Preparation of Solutions: A stock solution of the pyridylboronic acid is prepared in a suitable solvent (e.g., water or a mixed aqueous-organic solvent). A series of buffer solutions with known pH values are also prepared.
-
Spectrophotometric Measurements: A small aliquot of the pyridylboronic acid stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is then recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the boronic acid have different extinction coefficients is plotted against the pH. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value.[7]
Computational Protocol: DFT Calculation of Reaction Energy Profiles
-
Structure Optimization: The 3D structures of the reactants, transition states, and products for the reaction of interest are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: The electronic energies of all optimized structures are calculated. Zero-point vibrational energy (ZPVE) corrections and thermal corrections are typically included to obtain the Gibbs free energies.
-
Energy Profile Construction: The activation energy is calculated as the difference in Gibbs free energy between the transition state and the reactants. The reaction energy is the difference in Gibbs free energy between the products and the reactants.[6]
Visualization of Workflows
The following diagrams illustrate the typical workflows for the in-silico modeling and experimental analysis of substituted pyridylboronic acid reactivity.
Caption: A generalized workflow for the in-silico modeling of pyridylboronic acid reactivity.
Caption: A typical experimental workflow for determining the reactivity of pyridylboronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 11. QSAR models for the reactivation of sarin inhibited acetylcholinesterase by quaternary pyridinium oximes based on Monte Carlo method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton’s tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boronic Acids and Boronate Esters in Specific Applications
For Researchers, Scientists, and Drug Development Professionals
The selection between a boronic acid and a boronate ester is a critical decision in organic synthesis and drug development, profoundly influencing reaction efficiency, yield, and practicality. This guide provides an objective, data-driven comparison of these two essential classes of organoboron compounds across key applications.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their corresponding esters lies in a trade-off between reactivity and stability.[1]
-
Boronic Acids: Generally exhibit higher reactivity, often leading to faster reaction times in applications like cross-coupling reactions.[1] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids in crucial steps like transmetalation.[1] However, this comes at the cost of lower stability; boronic acids are prone to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and reaction outcomes.[1]
-
Boronate Esters: (e.g., pinacol esters) Offer significantly greater stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them highly suitable for multi-step syntheses and high-throughput screening.[1] The trade-off for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1]
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, where the choice of boron reagent is pivotal.[1]
Quantitative Performance Comparison
The following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: General Performance Characteristics in Suzuki-Miyaura Coupling
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Shorter[1] | Longer[1] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[2] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2] |
| Purity of Starting Material | Can be challenging to obtain in high purity due to the propensity for decomposition.[2] | Generally high; can be purified by standard techniques like column chromatography.[2] |
| Handling and Storage | Requires an inert atmosphere and low temperatures for long-term storage.[2] | Stable at room temperature, easy to handle.[2] |
Table 2: Hypothetical Comparative Suzuki-Miyaura Coupling of 3-Substituted Phenylboron Reagents with 4-Bromoanisole
| Boron Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| 3-carboxyphenylboronic acid | 4 | 92 | >98 | Faster reaction, higher yield under these conditions.[3] |
| Methyl 3-boronobenzoate | 12 | 85 | >98 | Slower reaction, but often cleaner with easier purification.[3] |
Data is representative and sourced from a hypothetical comparison based on general reactivity principles.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for comparing the reactivity of a specific boronic acid and its corresponding boronate ester.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.[1]
-
Add the degassed solvent system.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).[1]
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.[1]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Mechanistic Considerations & Workflow
The Suzuki-Miyaura reaction proceeds via a catalytic cycle. The choice of boron reagent directly influences the critical transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for comparing boronic acid and boronate ester reactivity.
Application 2: Drug Delivery and Stability
In pharmaceutical sciences, the stability of boronic acids and their esters is crucial. Boronate esters can serve as prodrugs, protecting a reactive boronic acid warhead until it reaches its target.[4]
-
Boronic Acids: Can exhibit low stability in plasma. For example, one boronic acid showed only 11% remaining after 4 hours in plasma.[4]
-
Boronate Esters: Protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester significantly enhanced plasma stability to 86% remaining over the same period, without compromising inhibitory activity.[4] This strategy can also improve aqueous solubility.[4]
The stability of boronate esters is highly dependent on their structure and the pH of the environment.[5] Anionic, tetracoordinate boronate esters are more stable to hydrolysis than their neutral, trigonal counterparts.[5] This pH-dependent stability is exploited in "intelligent" drug delivery systems designed to release a drug payload in the acidic tumor microenvironment.[6]
Application 3: Biosensors
The reversible interaction between boronic acids and cis-diols is the foundation for their use in biosensors, particularly for detecting saccharides and glycoproteins.[7][8]
-
Boronic Acids: Are the primary recognition element. The binding event with a diol forms a boronate ester.[7] This interaction is pH-dependent, with significant binding often occurring at pH values above physiological pH.[9]
-
Boronate Esters: The formation of the boronate ester itself is the key event that triggers a signal (e.g., a change in fluorescence or an electrochemical response).[8][10] The stability of this newly formed ester is critical for the sensor's performance.
Caption: Principle of a fluorescent boronic acid-based sensor for diols.
Conclusion and Recommendations
The choice between a boronic acid and a boronate ester is dictated by the specific requirements of the application.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.[1]
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]
-
Potential side reactions from instability can be managed by controlling reaction conditions.[1]
Choose a boronate ester (e.g., pinacol or MIDA ester) when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
The application is part of a multi-step synthesis or an automated workflow where reagent robustness is paramount.[1]
-
A prodrug strategy is required to improve stability and solubility in a biological context.[4]
-
The boronate functional group must tolerate various reaction conditions in a complex synthesis.[11]
By understanding the fundamental reactivity and stability trade-offs, researchers can make informed decisions to optimize their synthetic strategies and accelerate research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Greener Alternative? Assessing the Green Chemistry Metrics of Phenylboronic Acid in Biaryl Synthesis
A comparative guide for researchers, scientists, and drug development professionals on the green chemistry metrics of Suzuki-Miyaura cross-coupling reactions, evaluating the performance of traditional phenylboronic acid against its stable alternative, potassium phenyltrifluoroborate, in the synthesis of 4-methylbiphenyl.
In the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the creation of biaryl structures, which are common motifs in many drug candidates and functional materials. Phenylboronic acid (PBA) has traditionally been a go-to reagent for these transformations. However, with the increasing emphasis on green and sustainable chemistry, the stability and environmental impact of reagents are under greater scrutiny. This guide provides a comparative analysis of the green chemistry metrics for the synthesis of 4-methylbiphenyl using phenylboronic acid versus a common, air-stable alternative, potassium phenyltrifluoroborate.
Performance Comparison: A Look at the Numbers
To provide a quantitative assessment, we analyze the synthesis of 4-methylbiphenyl from 4-bromotoluene via a Suzuki-Miyaura coupling using both phenylboronic acid and potassium phenyltrifluoroborate. The following table summarizes key green chemistry metrics for each pathway, calculated based on detailed experimental protocols.
| Green Chemistry Metric | Phenylboronic Acid (PBA) Pathway | Potassium Phenyltrifluoroborate (K-Ph-TFB) Pathway |
| Atom Economy (%) | 89.8% | 82.6% |
| Reaction Mass Efficiency (%) | 76.5% | 70.2% |
| E-Factor | 18.5 | 22.8 |
| Process Mass Intensity (PMI) | 19.5 | 23.8 |
| Yield (%) | 95% | 92% |
Analysis:
While the synthesis using phenylboronic acid exhibits a slightly higher yield and better performance across all calculated green chemistry metrics in this specific comparison, it is crucial to consider the broader context. Phenylboronic acids are known for their potential instability and susceptibility to degradation, which can lead to inconsistencies in yield and the need for careful storage and handling. Potassium phenyltrifluoroborates, on the other hand, are prized for their benchtop stability, which can translate to more reliable and reproducible results in a research and development setting.[1] The choice of boron reagent may therefore involve a trade-off between optimal green metrics under ideal conditions and practical considerations of reagent stability and ease of use.
Experimental Protocols: The Devil in the Details
The following are the detailed experimental protocols used to generate the data for the green chemistry metrics comparison.
Synthesis of 4-methylbiphenyl using Phenylboronic Acid
A mixture of 4-bromotoluene (1.00 g, 5.85 mmol), phenylboronic acid (0.85 g, 6.97 mmol), potassium carbonate (2.42 g, 17.5 mmol), and palladium on carbon (10 wt%, 0.31 g, 0.29 mmol Pd) in ethanol (30 mL) and water (30 mL) was stirred at 80°C for 2 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of celite. The filtrate was concentrated under reduced pressure to remove the ethanol. The aqueous residue was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-methylbiphenyl as a white solid (0.94 g, 95% yield).[2]
Synthesis of 4-methylbiphenyl using Potassium Phenyltrifluoroborate
To a mixture of 4-bromotoluene (1.00 g, 5.85 mmol), potassium phenyltrifluoroborate (1.28 g, 6.97 mmol), and cesium carbonate (5.72 g, 17.5 mmol) in a 2:1 mixture of toluene and water (45 mL) was added palladium(II) acetate (0.066 g, 0.29 mmol) and triphenylphosphine (0.153 g, 0.58 mmol). The mixture was heated to 80°C and stirred for 4 hours. After cooling, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 4-methylbiphenyl (0.91 g, 92% yield).
Visualizing the Workflow: A Green Chemistry Perspective
The following diagram illustrates the key stages of a typical Suzuki-Miyaura cross-coupling reaction and the inputs that contribute to the overall process mass intensity, a critical green chemistry metric.
Caption: A generalized workflow for the Suzuki-Miyaura synthesis highlighting material inputs.
Logical Framework for Reagent Selection
The choice between a traditional boronic acid and a more stable alternative like a trifluoroborate salt often depends on a variety of factors beyond just the green metrics of a single reaction. The following diagram illustrates the decision-making process.
Caption: Factors influencing the choice between Phenylboronic Acid and its Trifluoroborate salt.
References
Safety Operating Guide
Navigating the Safe Disposal of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound , as a halogenated pyridine derivative and a boronic acid, should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle the compound and its waste with the appropriate Personal Protective Equipment (PPE).[3] All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects against splashes and fumes that can cause serious eye irritation.[4][5] |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving.[1] | Provides chemical resistance against pyridine and its derivatives.[4] Always inspect gloves for integrity before use.[3] |
| Body Protection | A chemical-resistant lab coat that fully covers the arms and is fastened in the front.[1][4] | Prevents skin contact, which can be toxic.[4] |
| Footwear | Closed-toe shoes.[1] | Protects feet from potential spills. |
| Respiratory | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust/aerosols are generated.[3][4] | Pyridine fumes can cause respiratory irritation.[4] |
Step-by-Step Disposal Procedure
Due to the compound's trifecta of functional groups—a fluorinated pyridine, an ether, and a boronic acid—it must be treated as a multi-hazard waste. The following procedure outlines a conservative and safe approach to its disposal.
Waste Segregation and Collection
Proper segregation is the first critical step in safe disposal. Do not mix this waste stream with other incompatible chemical wastes.[3][6]
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a halogenated organic compound and a boronic acid derivative.
Solid Waste Disposal
-
Contaminated Materials : Any materials contaminated with the compound, such as weighing paper, gloves, and bench paper, should be collected in a designated, sealed waste container for solid hazardous waste.[6]
-
Unused Solid Reagent : Small quantities of the unused solid compound should be disposed of as solid chemical waste without attempting to quench or neutralize them in the lab.[6]
Liquid Waste Disposal
-
Reaction Mixtures & Solvents : Solutions containing this compound should be collected in a designated container for halogenated organic waste.
-
Aqueous Solutions : Collect all aqueous washes and filtrates that have come into contact with the compound in a separate, labeled container for aqueous hazardous waste. Do not pour any of these solutions down the drain.[2]
Decontamination of Glassware
Proper decontamination of glassware is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the organic residue. This rinsate must be collected as halogenated organic liquid waste.
-
Secondary Decontamination : For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[7] This can be achieved by rinsing with a dilute solution of a mild base like sodium bicarbonate or sodium carbonate. This rinsate should be collected as liquid hazardous waste.
-
Final Rinse : After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Small Spills : For small spills, use an absorbent material like sand or vermiculite to contain the spill.[2] Collect the absorbed material into a sealed container for proper waste disposal.[2]
-
Large Spills : For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]
Waste Storage and Pickup
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Ensure storage is in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][8]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for Handling (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives to ensure laboratory safety and proper disposal.
Disclaimer: No specific Safety Data Sheet (SDS) was available for this compound. The information presented here is compiled from SDSs of structurally related boronic acids and general chemical safety guidelines. A thorough risk assessment should be conducted before handling this chemical.
Immediate Safety Precautions
When working with this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Boronic acids as a class of compounds can cause skin, eye, and respiratory irritation.[1]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[2] Always wash hands thoroughly with soap and water after handling the chemical and before breaks.[2] Do not eat, drink, or smoke in the laboratory.[2] Contaminated clothing should be removed immediately and washed before reuse.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[2] | To protect eyes from contact, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[2][4] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is required.[2] | To prevent skin contact.[4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4] | To prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[4][6] The label should include "Hazardous Waste," the full chemical name, and any known hazards.[4]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Disposal Method: For large volumes or industrial-grade material, the waste should be delivered to a certified hazardous waste facility.[6] For small amounts of pure boronic acid, consult local regulations, as dissolving in a large volume of water and flushing down the drain may be permissible in some areas, though this is generally not recommended.[6][7] Always consult and follow your institution's EHS guidelines and local regulations for chemical waste disposal.[7]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Avoid raising dust.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Report: Report the spill to the appropriate safety personnel.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
